Sulfaquinoxaline

Catalog No.
S544134
CAS No.
59-40-5
M.F
C14H12N4O2S
M. Wt
300.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaquinoxaline

CAS Number

59-40-5

Product Name

Sulfaquinoxaline

IUPAC Name

4-amino-N-quinoxalin-2-ylbenzenesulfonamide

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

InChI

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)

InChI Key

NHZLNPMOSADWGC-UHFFFAOYSA-N

SMILES

Array

solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Mol wt: 322.32. Very sol in water; pH of 1% aqueous solution is about 10. The amorphous salt is deliquescent and absorbs carbon dioxide which liberates the practically insoluble sulfaquinoxaline /Sodium salt/
Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions.
In water, 7.5 mg/L at pH 7 / room temp/

Synonyms

Sulfabenzpyrazine, Sulfachinoxalin, Sulfaquinoxaline

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na+]

The exact mass of the compound Sulfaquinoxaline is 300.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.50e-05 msolubility = 730 mg/l in 95% alcohol and 4,300 mg/l in acetone. soluble in aqueous sodium bicarbonate and sodium hydroxide solutions.in water, 7.5 mg/l at ph 7 / room temp/>45.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757848. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfaquinoxaline basic pharmacology and indications

Author: Smolecule Technical Support Team. Date: February 2026

Approved Uses & Dosages

The following table outlines the specific conditions, species, and dosage regimens for sulfaquinoxaline as defined by U.S. federal regulations and product labels [1] [2].

Species Indication Dosage / Concentration Administration & Limitations
Chickens Prevention of Coccidiosis (Eimeria spp.) 0.015% - 0.0175% in feed Feed continuously from placement on litter through hazard period. 10-day withdrawal before slaughter [1].
Control of Coccidiosis (Eimeria spp.) 0.1% for 48-72h, then 0.05% intermittently Complex intermittent schedule. 10-day withdrawal before slaughter [1] [2].
Fowl Cholera & Fowl Typhoid 0.1% in feed for 48-72 hours 10-day withdrawal before slaughter [1].
Turkeys Prevention of Coccidiosis (E. meleagrimitis, E. adenoeides) 0.0175% in feed Feed during confinement. 10-day withdrawal before slaughter [1].
Control of Coccidiosis (E. meleagrimitis, E. adenoeides) 0.05% in feed, 2 days on/3 days off Repeat 2-day-on/3-day-off cycle as needed. 10-day withdrawal before slaughter [1].
Cattle & Calves Control & Treatment of Coccidiosis (E. bovis, E. zuernii) 6 mg/lb body weight for 3-5 days Administer in drinking water or as a drench. Not for use in lactating dairy cattle [2] [3].
Rabbits Prevention of Coccidiosis (E. stiedae) 0.025% in feed Start after weaning; feed continuously for 30 days or 2 days/week until marketing. 10-day withdrawal [1].
Control of Coccidiosis (E. stiedae) 0.1% in feed Feed for 2 weeks. 10-day withdrawal before slaughter [1].

Safety and Toxicity

Adherence to dosage and withdrawal periods is critical to prevent toxicities and ensure food safety.

  • Coagulopathy: this compound specifically inhibits vitamin K epoxide reductase, disrupting the clotting cascade [4]. This syndrome responds well to vitamin K1 therapy [4].
  • Crystalluria and Renal Damage: this compound or its metabolites can precipitate in renal tubules, causing kidney damage [4]. This risk is higher in dehydrated animals [4].
  • Other Adverse Effects: May include aplastic anemia, keratoconjunctivitis sicca (KCS or dry eye) in dogs, hepatotoxicity, and various hypersensitivity reactions [4].
  • Withdrawal Periods: To avoid violative residues in food, a 10-day withdrawal period is required before slaughter for chickens, turkeys, and rabbits [1] [2]. Do not use in lactating dairy cattle or chickens/turkeys producing eggs for human consumption [2].

Analytical Methods & Residue Monitoring

Monitoring this compound residues is essential for food safety. A study using UPLC-MS/MS to analyze residues in broiler chicken muscle established a Maximum Residue Limit (MRL) of 100 μg/kg [5] [6]. The study found that residues fell below the MRL within two days after discontinuing medication and were lower than the limit of quantification after four days, confirming the adequacy of the 10-day withdrawal period [5] [6].

G start Sample Preparation ext Extraction with 5% TCA start->ext cent Centrifugation ext->cent filt Filtration (0.2 μm PTFE) cent->filt uplc UPLC-MS/MS Analysis filt->uplc det Detection & Quantification uplc->det

Experimental workflow for this compound residue analysis in tissue.

References

what is Sulfaquinoxaline used for in veterinary medicine

Author: Smolecule Technical Support Team. Date: February 2026

Primary Veterinary Uses and Applications

Sulfaquinoxaline is used as a broad-spectrum antimicrobial to treat and prevent infections caused by susceptible organisms [1]. The table below summarizes its main applications:

Application Target Species Key Pathogens / Conditions Common Formulations & Administration
Treatment & Prevention of Coccidiosis Cattle, Sheep, Poultry, Swine [2] [1] [3] Eimeria bovis, E. zurnii (cattle); intestinal coccidiosis in calves, sheep, and poultry [1] Mixed in drinking water (make fresh daily) or feed [1] [4]. Available as solutions (e.g., 34.4 mg/mL to 340 mg/mL) and wettable powders [1] [5].
Adjunct in Rodenticides Rats, Mice [5] --- Formulated as baits to enhance the effectiveness of anticoagulants like warfarin [5].

Mechanism of Action and Pharmacology

This compound is a sulfonamide antibacterial drug. Its efficacy against coccidia, which are protozoan parasites, is linked to the same biochemical pathway [1].

  • Antimicrobial Action: Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA). They inhibit the bacterial and protozoal enzyme dihydropteroate synthase, which is essential for the synthesis of dihydrofolic acid [4].
  • Folate Pathway Disruption: Since coccidia and susceptible bacteria must synthesize folate de novo, this inhibition disrupts the production of nucleotides and amino acids, ultimately halting cell division and growth [4].
  • Adjunct in Rodenticides: When used in rodenticides, this compound kills vitamin K-producing bacteria in the rodent's intestine. This induces a vitamin K deficiency, which synergizes with anticoagulants like warfarin to cause a lethal coagulopathy [4] [5].

The following diagram illustrates its mechanism of action against coccidia and bacteria:

G PABA PABA (para-aminobenzoic acid) DHP Dihydropteroate Synthase PABA->DHP Folate Folate Synthesis DHP->Folate Nucleotides Nucleotide & Amino Acid Synthesis Folate->Nucleotides CellGrowth Cell Division & Growth Nucleotides->CellGrowth Sulfa This compound Sulfa->DHP Inhibits

Resistance and Toxicity

Drug Resistance Resistance to this compound is common, and strains of Eimeria maxima resistant to the drug have been developed in laboratory settings [1] [6]. This is a significant factor limiting its frequent use, as other more effective antimicrobials are often available [1].

Toxicity and Side Effects The toxic effects of sulfonamides, including this compound, are often related to their physiochemical properties or their action on the host's normal flora [4].

  • Coagulopathy: This is a syndrome more commonly associated with this compound. It is produced by the inhibition of vitamin K epoxide reductase, leading to impaired blood clotting [4]. This mechanism is also why it is effective in rodenticide combinations [4] [5].
  • Crystalluria and Renal Damage: The parent drug or its metabolites can precipitate in the renal tubules, causing crystalluria, hematuria, and potentially acute renal failure. This risk is higher in dehydrated animals [4].
  • Other Syndromes: Hypersensitivity reactions, aplastic anemia, keratoconjunctivitis sicca (dry eye in dogs), and hepatotoxicity have also been reported with sulfonamide therapy [4].

Experimental and Regulatory Context

Resistance Development Protocol A laboratory study demonstrated that resistance to this compound in Eimeria maxima could be developed through serial passage of the parasite in chickens medicated with the drug [6]. The general methodology involves:

  • Inoculation and Medication: Infecting chickens with E. maxima oocysts and administering this compound in their feed or water.
  • Serial Passage: Collecting oocysts from the medicated chickens and using them to infect a new group of medicated chickens.
  • Repetition and Assessment: Repeating this process over multiple cycles. The development of resistance is confirmed when the parasite strain is able to successfully reproduce and cause infection in the presence of drug concentrations that previously were inhibitory [6].

Regulatory and Environmental Status

  • Regulatory Status: this compound is considered an obsolete rodenticide synergist and is not approved under EU Regulation 1107/2009 [5]. Its use in rodenticides has been withdrawn in the UK since 2007 [5].
  • Environmental Concern: this compound is considered a contaminant of Emerging Concern. It has been detected in environmental waters due to its low soil adsorption and persistence, raising concerns about its unknown ecological side effects [7].

This compound remains a tool for managing coccidiosis, though its use is tempered by resistance and toxicity concerns. Its role as an antimicrobial and rodenticide synergist provides a clear example of how a single compound can have multiple mechanisms of action across different species.

References

Thermal Analysis of Sulfaquinoxaline Metal Complexes

Author: Smolecule Technical Support Team. Date: February 2026

A 2023 study synthesized mixed metal complexes of sulfaquinoxaline and characterized them using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The thermodynamic parameters for their thermal decomposition are summarized in the table below [1].

Metal Ion Pair in Complex Activation Energy, Ea (kJ/mol) Enthalpy Change, ΔH* (kJ/mol) Entropy Change, ΔS* (J/mol·K)
Cu(II) and Co(II) 14.61 11.01 -242.71
Cu(II) and Zn(II) 17.21 12.71 -240.32
Cr(III) and Cd(II) 19.51 16.41 -236.21
Fe(III) and Mn(II) 21.31 18.91 -231.41
Hg(II) and Ni(II) 25.11 21.91 -228.11
Hg(II) and Fe(III) 26.51 22.11 -227.32
Cd(II) and Fe(III) 29.31 26.91 -221.41
Hg(II) and Zn(II) 32.11 29.51 -219.32

The study concluded that the bonding of the metals to the ligand occurred through the sulfonamidic nitrogen, the oxygen of the sulfone group, and the nitrogen of the amino group. All complexes were found to have an octahedral geometry [1].

Methodologies for Thermal and Stability Studies

Here are the key experimental protocols from the research for assessing stability and related properties.

Thermal Analysis Protocol for Metal Complexes

This method describes how the thermal decomposition data in the table above was obtained [1].

  • Instrumentation: Simultaneous DTA/TGA-60 thermal analyzer.
  • Atmosphere: Inert nitrogen gas with a flow rate of 20 mL/min.
  • Temperature Program: Heating from ambient temperature to 700°C at a constant rate of 20°C/min.
  • Data Analysis: The thermodynamic parameters (Ea, ΔH, ΔS) for the thermal decomposition steps were calculated from the TGA/DTA data.
Differential Scanning Calorimetry (DSC) for Glass-Forming Ability

While not specific to this compound, a study on related sulfonamides provides a robust protocol for investigating thermal stability and crystallization behavior, which would be applicable [2].

  • Instrumentation: Conventional Differential Scanning Calorimetry (DSC).
  • Primary Measurement: Determination of the critical cooling rate, which is the minimum rate required to vitrify a melt without crystallization. This is a key indicator of glass-forming ability and, by extension, kinetic stability.
  • Method: The dependence of cold-crystallization enthalpy during subsequent heating on the rate of the previous cooling step is measured. The critical cooling rate is identified when this dependence reaches a plateau.
  • Kinetic Analysis: Non-isothermal kinetics methods (e.g., using the Nakamura model) are applied to DSC data obtained at different scanning rates to determine the activation energy of cold-crystallization and predict the long-term stability of the amorphous form.
Stability Under AOPs and Environmental Processes

Several studies have investigated the degradation kinetics of this compound in water, which informs its stability under oxidative and radiative stress [3] [4] [5].

  • Processes: Advanced Oxidation Processes (AOPs) like photo-Fenton (UV light with Fe²⁺ and H₂O₂) and UV/H₂O₂, as well as chlorination and direct UV photolysis.
  • Kinetic Model: Degradation typically follows a fluence-based pseudo-first-order kinetic model.
  • Key Metrics: Studies report apparent rate constants and half-lives. For example, one study reported a half-life of 1.64 minutes for this compound during chlorination under conditions typical for water disinfection [3].

The following diagram illustrates the logical workflow for experimentally determining the thermal stability and glass-forming ability of a compound like this compound, integrating the methodologies discussed above.

Start Start: Sample Preparation TGA Thermogravimetric Analysis (TGA) Start->TGA DTA Differential Thermal Analysis (DTA) Start->DTA DSC Differential Scanning Calorimetry (DSC) Start->DSC Param1 Thermodynamic Parameters (Ea, ΔH, ΔS) TGA->Param1 DTA->Param1 Param2 Critical Cooling Rate DSC->Param2 Param3 Crystallization Activation Energy DSC->Param3 ParamGroup Group of Nodes App1 Stability Assessment Param1->App1 App2 Glass-Forming Ability Param2->App2 App3 Formulation Strategy Param3->App3

Research Implications and Gaps

The available data provides a foundational understanding, but also highlights specific areas for further investigation:

  • Direct vs. Indirect Data: The quantitative thermal parameters are for metal complexes, not the pure API. The values for this compound itself would likely be different, though the decomposition pathways may share similarities.
  • Stability under Stress: The degradation studies confirm that this compound is susceptible to breakdown under oxidative and radiative conditions, which is crucial for understanding its environmental fate and for developing analytical methods.
  • Amorphization Potential: The DSC protocol used for other sulfonamides is directly applicable to this compound. Determining its critical cooling rate and crystallization kinetics is essential for evaluating its suitability for forming stable amorphous solid dispersions, a common strategy to enhance the solubility of poorly water-soluble drugs.

References

HPLC Analysis of Sulfaquinoxaline: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides detailed High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of Sulfaquinoxaline (SQX), a sulfonamide antibiotic commonly used in veterinary medicine. The information is structured to assist researchers in selecting and implementing appropriate methods for drug formulation quality control and residue monitoring.

HPLC Methods for Simultaneous Analysis in Formulations

For the quality control of veterinary pharmaceutical products, simultaneous determination of multiple active ingredients is often required. The table below summarizes a robust, stability-indicating method for a quaternary mixture.

Table 1: HPLC Method for Simultaneous Determination of Anticoccidial Drugs in Veterinary Formulations [1] [2]

Parameter Specification
Analytes Amprolium (AMP), this compound (SUL), Diaveridine (DIV), Vitamin K3 (VIT K3)
Stationary Phase Supelcosil C18 column (25 cm × 4.6 mm, 5 µm)
Mobile Phase 0.05 M KH₂PO₄ : Acetonitrile (80:20, v/v)
Flow Rate 2.0 mL/min
Detection (UV) 260 nm
Injection Volume 10 µL
Linearity Range (SQX) 20.0 - 60.0 µg/mL
Sample Diluent Water and Acetonitrile (10:90, v/v)
Detailed Experimental Protocol
  • Mobile Phase Preparation: Accurately prepare 0.05 M potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water. Filter and degas the aqueous solution and HPLC-grade acetonitrile separately through a 0.45 µm or finer membrane filter. Mix the solvents in a ratio of 80:20 (v/v).
  • Standard Solution Preparation: Weigh and transfer reference standards of approximately 500 mg of AMP, 500 mg of SUL (SQX), 52.5 mg of DIV, and 50 mg of VIT K3 into a 25 mL volumetric flask. Dissolve and make up to volume with the diluent (Water:ACN, 10:90) to create a stock standard solution. Further dilute this stock solution with the same diluent to obtain working standards within the linearity range for each drug.
  • Sample Preparation (Veterinary Powder): Accurately weigh an amount of the powdered formulation equivalent to the label claim of each drug. Transfer into a suitable volumetric flask, add the diluent, and sonicate to dissolve. Dilute to volume with the diluent and filter before injection.
  • Chromatographic Procedure: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the prepared standard and sample solutions (10 µL) and record the chromatograms at 260 nm. Identify each component based on its retention time and quantify using a calibration curve of peak area versus concentration.
Method Validation and Greenness Assessment

This method has been validated as per ICH guidelines and demonstrates acceptable linearity, precision, accuracy, specificity, and robustness [2]. It is a stability-indicating method, meaning it can effectively separate the active drugs from their forced-degradation products (formed under stress conditions like acid, base, oxidation, and thermal treatment) [1]. The environmental impact of the method was evaluated using modern metrics (GAPI, BAGI, AGREE), confirming its enhanced environmental friendliness and sustainability profile [1] [2].

Other Relevant HPLC Methods for this compound

This compound analysis is also critical in other contexts, such as regulatory testing for drug residues in food and official pharmacopeial standards.

Table 2: Other Reported HPLC Methods for this compound

Application Context Key Chromatographic Conditions Note / Reference
Official Compendial Method (USP) Column: C18 (L1); Mobile Phase: Complex mixture of water, ACN, acetic acid, THF, and NH₄OH; Detection: 254 nm. Official method for quality control of raw material [3].
Multi-Residue in Milk Mobile Phase: 0.1% Formic Acid, Acetonitrile, Methanol (Gradient); Detection: DAD, 265 nm. Validated per EU regulation 2002/657/EC. Enables detection at levels as low as 100 µg/kg [4].
Residues in Eggs (Solvent-Free) Mobile Phase: 0.18 mol L⁻¹ Citric Acid; Detection: DAD. An innovative method that avoids the use of organic solvents, reducing environmental impact [5].

Experimental Workflow and Protocol Selection

To help visualize the overall process, the following diagram outlines the key steps involved in developing and executing an HPLC analysis for this compound.

cluster_1 Development & Validation Phase cluster_2 Routine Analysis Workflow Start Start Method Development A Define Analytical Goal Start->A B Select Stationary Phase (typically C18) A->B C Optimize Mobile Phase (pH, Buffer, Organic Modifier) B->C D Set Detection Parameters (UV: 260 nm or 254 nm) C->D E Validate the Method (Linearity, Precision, Accuracy) D->E F Sample Preparation E->F G HPLC Analysis F->G H Data Analysis & Reporting G->H

Guidance on Protocol Selection

Choosing the most appropriate HPLC method depends on your specific analytical needs:

  • For quality control of veterinary formulations containing multiple drugs, the stability-indicating method in Table 1 is highly recommended due to its comprehensive validation and ability to separate degradation products [1] [2].
  • For monitoring drug residues in food products like milk, eggs, or tissues, you should employ sensitive and validated residue methods like those in Table 2, which are designed to meet regulatory limits [4] [5] [6].
  • For official quality testing or when a regulatory method is required, the USP method should be followed [3].

Key Takeaways for Researchers

  • Robust Methods Are Available: Well-validated HPLC methods exist for analyzing this compound in various matrices, from pure formulations to complex food matrices.
  • Stability-Indicating Capability: Modern methods emphasize stability-indicating properties, which are crucial for assessing product shelf-life and safety.
  • Green Chemistry Considerations: The assessment of an analytical method's environmental impact is becoming a standard practice, as demonstrated by the method in Table 1.

References

Sulfaquinoxaline residue analysis in meat and eggs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sulfaquinoxaline (SQX) is a widely used sulfonamide antibiotic in veterinary medicine for treating coccidiosis and bacterial infections in food-producing animals such as poultry and livestock [1]. Its improper use can lead to residue accumulation in animal products like meat and eggs, posing potential risks to human health, including allergic reactions and the development of antimicrobial resistance [2]. To protect consumers, many countries have established a maximum residue limit (MRL) for SQX, typically set at 100 μg/kg (ppb) in edible tissues and eggs [3] [2]. This document provides detailed application notes and standardized protocols for the accurate and sensitive determination of SQX residues in these matrices to ensure food safety and regulatory compliance.


Residue Depletion and Matrix Considerations

Understanding the behavior of SQX residues in different biological matrices is crucial for developing an effective monitoring strategy.

  • Eggs: In laying hens, SQX residues are deposited in both the yolk and albumen (egg white), but the depletion kinetics differ significantly. Residues appear in eggs within 24 hours of administration. While concentrations peak faster in the albumen, they persist for a longer duration in the yolk. One study found residues detectable in yolk up to 10 days post-administration, compared to 6 days in the albumen [4]. This evidence suggests that egg yolk is the more appropriate matrix for monitoring SQX residues due to its longer residue persistence [4].
  • Meat (Muscle and Liver): Residues also accumulate in tissues like muscle and liver. A withdrawal period of approximately seven days is necessary to ensure residues deplete to a safe level (e.g., 10 ppb) in chicken muscle and liver [5].

Analytical Methods for SQX Residue Determination

Several analytical techniques are employed for SQX determination, ranging from rapid screening to confirmatory quantitative methods. The table below summarizes key methodologies.

Table 1: Summary of Analytical Methods for this compound Detection

Method Principle Matrices Key Performance Metrics Best Use Case
Immunochromatographic Assay (ICA) [3] Competitive format using monoclonal antibodies and colloidal gold. Chicken muscle, Egg LOD: ~10 μg/kg; Recovery: 75-82% (egg), 78-81% (muscle); Cutoff: 80 μg/kg. Rapid, high-throughput screening.
High-Performance Liquid Chromatography (HPLC) Separation on a C18 column with various detection systems. Accurate quantification and confirmation.
― With UV/DAD Detection [6] UV detection at 265 nm. Milk, Meat, Egg Recovery: 98.2-111.2%; LOD: < 100 μg/kg. Multi-residue analysis of sulfonamides.
― With Fluorescence Detection [7] Pre-column derivatization with fluorescamine. Chicken muscle LOD: 40 ng/g; Recovery: 82.5 ± 7.0%. Sensitive, selective quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [8] Detection based on mass-to-charge ratio of ions. Eggs LOQ: ≤ 5 μg/kg for 244 contaminants; Recovery: 51-118%. Comprehensive multi-residue analysis.
Aptasensor [2] Label-free assay using SQX-specific aptamer and AuNPs. Water LOD: 36.95 ng/mL; Linear Range: 40–640 ng/mL. Environmental monitoring (emerging tech).

Detailed Experimental Protocols

Protocol A: Multi-Residue LC-MS/MS Analysis in Eggs [8]

This protocol uses a modified QuEChERS approach with advanced lipid clean-up for simultaneous determination of SQX and hundreds of other chemical contaminants.

Workflow Diagram: LC-MS/MS Analysis of Eggs

workflow start Start: Homogenized Egg Sample (5.0 g) step1 Extract with 10 mL ACN with 5% Formic Acid Vortex & Centrifuge start->step1 step2 Activate EMR-Lipid dSPE Tube with 3 mL 5mM Ammonium Acetate step1->step2 step3 Transfer 7 mL Extract to Activated dSPE Tube Vortex & Centrifuge step2->step3 step4 Polish Supernatant with EMR Polish Powder Vortex & Centrifuge step3->step4 step5 Evaporate & Reconstitute in Methanol/Water step4->step5 step6 LC-MS/MS Analysis step5->step6

Materials and Reagents:

  • Chemicals: HPLC-grade acetonitrile (ACN), MS-grade methanol, formic acid (>96%), ammonium acetate (>99%), ultra-pure water.
  • Standards: Certified reference standard of SQX and other target analytes.
  • Consumables: 50 mL centrifuge tubes, EMR-Lipid dSPE tubes (Agilent), EMR-Lipid Polish Pouch (anhydrous MgSO₄).
  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Extraction: Weigh 5.00 g of homogenized egg into a 50 mL centrifuge tube. Add 10 mL of ACN containing 5% (v/v) formic acid. Shake manually and vortex for 5 minutes. Centrifuge at 4000 rpm for 5 minutes.
  • dSPE Clean-up (Lipid Removal):
    • Activate an EMR-Lipid dSPE tube by adding 3.0 mL of 5 mM ammonium acetate solution and vortexing for 2 minutes.
    • Transfer 7.0 mL of the supernatant from step 1 to the activated dSPE tube.
    • Vortex for 2 minutes and centrifuge for 5 minutes (4000 rpm).
  • Final Polish: Pour the supernatant into a new 50 mL tube. Add the contents of the EMR polish powder bag. Shake vigorously and vortex for 2 minutes, then centrifuge.
  • Analysis Preparation: Evaporate an aliquot of the final supernatant to near-dryness under a gentle nitrogen stream. Reconstitute the residue in an appropriate volume of methanol/water (e.g., 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 μm).
  • Mobile Phase: (A) Water and (B) Methanol, both containing 0.1% formic acid.
  • Gradient: Programmed from 5% B to 95% B over a total run time of ~30 minutes.
  • Ionization: ESI positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
Protocol B: Immunochromatographic Assay (ICA) for Rapid Screening [3]

This protocol describes a rapid, on-site test for simultaneously screening SQX, sulfamethazine, and sulfadiazine.

Workflow Diagram: Immunochromatographic Assay

ica ica_start Start: Prepare Sample Extract (Meat or Egg) ica_step1 Apply Extract to Sample Pad ica_start->ica_step1 ica_step2 Sample Migrates Mixes with Gold-Labeled Monoclonal Antibodies ica_step1->ica_step2 ica_step3 Complexes Compete with Immobilized Drug-BSA Conjugates at Test Lines (T1, T2, T3) ica_step2->ica_step3 ica_step4 Visual Result Readout (5-10 minutes) ica_step3->ica_step4 ica_negative Negative: Colored Bands at all Test Lines ica_step4->ica_negative No Residues ica_positive Positive: Absence or Weakening of Test Line(s) ica_step4->ica_positive Residues > Cutoff

Procedure:

  • Sample Preparation: Homogenize the sample (chicken muscle or egg). Prepare an extract by dissolving and diluting the homogenate in an appropriate buffer (e.g., PBS).
  • Test Execution: Apply the extracted sample to the sample pad of the ICA test strip.
  • Result Interpretation: Allow the strip to develop for 5-10 minutes.
    • Negative Result: Colored bands appear at all three test lines (T1, T2, T3), indicating SQX and other target sulfonamides are below the cutoff value (80 μg/kg).
    • Positive Result: The corresponding test line(s) are absent or visibly weakened, indicating the presence of the specific sulfonamide at or above the cutoff value.

Critical Method Validation Parameters

For any quantitative method, validation according to guidelines (e.g., EU 2002/657/EC) is essential. Key parameters include [6] [8]:

  • Accuracy and Precision: Mean recovery for SQX should ideally be between 70-120%, with relative standard deviations (RSD) below 15-20% [6] [8].
  • Linearity: The method should demonstrate a linear response over the concentration range of interest (e.g., from LOQ to 1.5x MRL) with a correlation coefficient (r) > 0.99 [6] [8].
  • Limits of Detection (LOD) and Quantification (LOQ): The LOQ for SQX must be at or below the MRL of 100 μg/kg. Modern LC-MS/MS methods can achieve LOQs of 5 μg/kg or lower [8].
  • Specificity/Selectivity: The method must be able to distinguish SQX from other sulfonamides and matrix interferences [6].

Troubleshooting and Best Practices

  • Matrix Effects: In LC-MS/MS, signal suppression or enhancement is common. Use stable isotope-labeled internal standards for SQX if available to compensate for these effects. Otherwise, the matrix-matched calibration curve is necessary.
  • Extraction Efficiency: Ensure proper homogenization of samples and optimize the extraction solvent composition (e.g., acidified acetonitrile) and volume to maximize analyte recovery.
  • Chromatographic Performance: Peak tailing or poor resolution can occur. Adjust the mobile phase pH and composition (e.g., using phosphate or formate buffers) to improve peak shape.

Conclusion

Robust and sensitive methods for detecting this compound residues in meat and eggs are vital for food safety monitoring. While immunochromatographic assays provide excellent tools for rapid, high-throughput screening, chromatographic methods coupled with mass spectrometry remain the gold standard for confirmatory, quantitative, and multi-residue analysis. The choice of method depends on the required sensitivity, throughput, and available laboratory resources.


References

Comprehensive Application Notes and Protocols: QuEChERS Method for Sulfaquinoxaline Extraction in Food and Environmental Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfaquinoxaline and Analytical Requirements

This compound (SQ) is a potent sulfonamide antibiotic widely employed in veterinary medicine for the treatment of coccidiosis and bacterial infections in food-producing animals. Despite its therapeutic efficacy, the improper use of SQ can lead to harmful residues accumulating in animal-derived food products and environmental matrices, posing significant risks to human health including allergic reactions, antibiotic resistance, and potential carcinogenic effects. Regulatory agencies worldwide have established strict maximum residue limits (MRLs) for SQ and other sulfonamides in food products, typically ranging from 100 μg/kg in meat to lower levels in dairy and aquatic products [1].

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has emerged as a powerful sample preparation approach for multi-residue analysis of veterinary drugs including this compound. Originally developed for pesticide analysis in fruits and vegetables, QuEChERS has been successfully adapted for antibiotic residue monitoring in various complex matrices. This application note provides a detailed protocol for SQ extraction using a modified QuEChERS approach followed by UPLC-MS/MS analysis, validated for swine manure, animal tissues, and other relevant matrices [2] [1]. The method demonstrates significant advantages over traditional solid-phase extraction (SPE) techniques, offering reduced analysis time, lower solvent consumption, and improved cost-effectiveness while maintaining high sensitivity and reliability [2].

Materials and Methods

Reagents and Chemicals
  • Acetonitrile (ACN), HPLC grade
  • Methanol (MeOH), HPLC grade
  • Formic acid (FA), ≥98% purity
  • Ultra-pure water (18.2 MΩ·cm)
  • Magnesium sulfate (MgSO₄), anhydrous
  • Sodium chloride (NaCl)
  • Sodium citrate dibasic sesquihydrate
  • Sodium citrate tribasic dihydrate
  • Primary Secondary Amine (PSA), 40 μm particle size
  • Octadecyl silica (C18), 40 μm particle size
  • EDTA solution (0.1 M)
  • This compound analytical standard (purity >90%)
  • Internal standards: Sulfonamide isotope-labeled compounds (when available)
Equipment and Consumables
  • Analytical balance (precision 0.1 mg)
  • Vortex mixer
  • Centrifuge (capable of 4000-5000 × g)
  • Ultrasonic bath
  • UPLC-MS/MS system with electrospray ionization (ESI)
  • C18 chromatographic column (e.g., 100 mm × 2.1 mm, 1.7 μm)
  • Centrifuge tubes (15 mL and 50 mL)
  • Volumetric flasks and pipettes
Sample Preparation Protocol
2.3.1 Sample Homogenization

Animal tissue samples (pork, chicken, fish) should be finely chopped and homogenized using a food processor. Swine manure samples require thorough mixing to ensure uniformity. Egg samples should be homogenized whole (yolk and albumin combined). Store all homogenized samples at -20°C until analysis to prevent analyte degradation.

2.3.2 Extraction Procedure
  • Weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube
  • Add 100 μL of internal standard solution (if applicable)
  • Add 6 mL of ultra-pure water to swine manure samples; for other matrices, proceed directly with acetonitrile extraction [2]
  • Add 10 mL of acetonitrile containing 0.1% formic acid [1]
  • Vortex vigorously for 1 minute to ensure complete mixing
  • Add extraction salt mixture containing:
    • 4 g MgSO₄
    • 1 g NaCl
    • 1 g sodium citrate tribasic dihydrate
    • 0.5 g sodium citrate dibasic sesquihydrate [2]
  • Shake immediately and vigorously for 1 minute to prevent MgSO₄ from forming clumps
  • Centrifuge at 4000 × g for 5 minutes to achieve phase separation
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing:
    • 150 mg PSA
    • 150 mg C18 (for fatty matrices)
    • 900 mg MgSO₄ [2]
  • Vortex for 30 seconds to ensure complete interaction with sorbents
  • Centrifuge at 4000 × g for 5 minutes to separate the sorbents
  • Transfer approximately 500 μL of the supernatant to an autosampler vial for UPLC-MS/MS analysis

Table 1: QuEChERS Extraction Salt Compositions for Different Method Variants

Method Variant Salt Composition Application for this compound
Original 4 g MgSO₄ + 1 g NaCl Basic dehydration and phase separation
AOAC 2007.01 4 g MgSO₄ + 1 g NaCl + 1 g sodium acetate Buffering for acid-sensitive compounds
EN 15662 4 g MgSO₄ + 1 g NaCl + 1 g sodium citrate + 0.5 g disodium citrate sesquihydrate Broad-spectrum antibiotic stability [3]
Modified for Sulfonamides 4 g MgSO₄ + 1 g NaCl + 1 g sodium citrate + 0.5 g disodium citrate sesquihydrate + EDTA Enhanced recovery of this compound [2]
UPLC-MS/MS Analysis Conditions
2.5.1 Chromatographic Conditions
  • Column: BEH C18 (100 mm × 2.1 mm, 1.7 μm)
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Flow rate: 0.3 mL/min
  • Column temperature: 40°C
  • Injection volume: 5 μL
  • Gradient program:
    • 0 min: 10% B
    • 1.0 min: 10% B
    • 8.0 min: 90% B
    • 9.0 min: 90% B
    • 9.1 min: 10% B
    • 12.0 min: 10% B (equilibration)
2.5.2 Mass Spectrometric Conditions
  • Ionization mode: Electrospray ionization (ESI) positive
  • Source temperature: 500°C
  • Ion spray voltage: 5.50 kV
  • Curtain gas: 35 psi
  • Collision gas: Medium
  • Multiple reaction monitoring (MRM) transitions for this compound:
    • Quantifier: 301.1 → 156.0 (CE: 25 eV)
    • Qualifier: 301.1 → 92.0 (CE: 45 eV)

Results and Discussion

Method Validation and Performance Characteristics

The modified QuEChERS method for this compound extraction has been comprehensively validated according to the European Commission Decision 2002/657/EC guidelines. The method demonstrates excellent performance characteristics across various matrices including swine manure, animal tissues, and eggs.

Table 2: Method Validation Parameters for this compound in Different Matrices

Validation Parameter Swine Manure [2] Bacon and Ham [1] Chicken Eggs [4]
Recovery (%) 85-95% 71-102% 75-98%
Precision (RSD%) <10% <9.7% <9.7%
Linearity (R²) >0.99 >0.99 0.990-0.999
LOD (μg/kg) 1.0 10.9-31.3 (CCα) 2.06-4.12
LOQ (μg/kg) 3.0 11.8-52.5 (CCβ) 6.86-13.7
Matrix Effect (%) -15 to +20 Not specified Not specified
Optimization Strategies for this compound Extraction

The extraction efficiency of this compound is significantly influenced by several factors in the QuEChERS protocol. The addition of 0.1% formic acid to acetonitrile improves protonation of the sulfonamide group, thereby increasing extraction efficiency [1]. The inclusion of EDTA in the extraction process chelates metal ions that might otherwise complex with this compound, particularly important in swine manure and other mineral-rich matrices [2] [5].

The cleanup step using PSA effectively removes various matrix interferents including organic acids, sugars, and pigments, while C18 contributes to the elimination of non-polar interferents such as lipids and sterols [2]. For particularly challenging fatty matrices (bacon, ham, etc.), an additional freezing-out step can be implemented by placing the extract at -20°C for 1 hour after the initial extraction to precipitate co-extracted lipids [1].

Analysis of Complex Matrices

The complexity of the sample matrix significantly influences the extraction efficiency and overall method performance. Swine manure represents one of the most challenging matrices due to its high content of undissolved organic materials, including lipids, proteins, and feed residues [2]. The method has been successfully applied to monitor this compound residues in various animal-derived foods as part of daily risk monitoring and assessment of food safety with satisfactory stability and robustness [6].

Workflow Visualization

The following diagram illustrates the complete QuEChERS workflow for this compound extraction, from sample preparation to final analysis:

G cluster_0 QuEChERS Extraction and Cleanup Sample Sample Homogenization (2.0 g ± 0.1 g) Extraction Extraction with ACN + 0.1% Formic Acid Sample->Extraction Add 10 mL ACN Salts Add Extraction Salts MgSO₄ + NaCl + Citrate Buffers Extraction->Salts Vortex 1 min Extraction->Salts Centrifuge1 Centrifugation (4000 × g, 5 min) Salts->Centrifuge1 Shake immediately Salts->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Collect ACN layer Centrifuge1->Transfer dSPE d-SPE Cleanup PSA + C18 + MgSO₄ Transfer->dSPE 1 mL extract Transfer->dSPE Centrifuge2 Centrifugation (4000 × g, 5 min) dSPE->Centrifuge2 Vortex 30 sec dSPE->Centrifuge2 Analysis UPLC-MS/MS Analysis Centrifuge2->Analysis Inject 5 μL

Figure 1: Complete Workflow for this compound Extraction Using QuEChERS Method

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Recovery of this compound: Ensure the extraction solvent contains adequate acidification (0.1-0.5% formic acid) to maintain the compound in its protonated form. Check the pH of the extraction mixture, which should be in the range of 5-6 for optimal recovery [1].

  • Matrix Effects in UPLC-MS/MS: Use matrix-matched calibration standards or isotope-labeled internal standards to compensate for signal suppression/enhancement. The method typically shows medium (-39.9%) to low (-16.7%) matrix effects when proper cleanup is applied [5].

  • Insufficient Cleanup: For particularly fatty matrices, increase the amount of C18 sorbent (up to 150 mg per 1 mL extract) or implement a double cleanup procedure. The inclusion of EMR-Lipid sorbent has shown promising results for lipid removal in fatty matrices [5].

Quality Control Measures
  • Include procedure blanks with each batch of samples to monitor potential contamination
  • Use spiked quality control samples at low, medium, and high concentrations within each analytical batch
  • Monitor retention time stability and ion ratios for this compound identification
  • Participate in proficiency testing schemes when available to ensure method comparability

Applications and Conclusion

The modified QuEChERS method outlined in this application note provides a robust, efficient, and reliable approach for the determination of this compound residues in various complex matrices. The method has been successfully applied to monitor SQ residues in swine manure [2], bacon and ham [1], chicken eggs [4], and potentially extended to other animal-derived food products.

The flexibility of the QuEChERS approach allows for adaptation to specific laboratory requirements and matrix types while maintaining analytical performance. The method offers significant advantages over traditional SPE techniques, including reduced solvent consumption, higher sample throughput, and lower operational costs, making it particularly suitable for monitoring programs requiring analysis of large sample numbers.

Future applications of this methodology may include expansion to other sulfonamide antibiotics and implementation in multi-residue methods covering broader ranges of veterinary drug classes. The continued optimization of d-SPE sorbents and extraction protocols will further enhance the method's applicability to challenging matrices and lower detection limits to meet increasingly stringent regulatory requirements.

References

Comprehensive Application Notes and Protocols: Sulfaquinoxaline Stability-Indicating Assay Methods for Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Importance

Sulfaquinoxaline (SQX) is a sulfonamide antibiotic widely used in veterinary medicine for the treatment and prevention of intestinal coccidiosis in poultry and livestock. This parasitic disease represents a significant economic burden to the poultry industry, causing compromised nutrition absorption, weight loss, elevated mortality rates, and increased susceptibility to secondary infections due to immune system stress [1] [2]. The chemical stability of SQX in pharmaceutical formulations and its residue persistence in animal-derived foods present substantial analytical challenges that necessitate robust stability-indicating methods to ensure drug safety, efficacy, and compliance with regulatory standards.

The development of stability-indicating methods is crucial for pharmaceutical analysis as these methods must accurately quantify the active pharmaceutical ingredient while effectively separating it from its degradation products, excipients, and other components in formulation matrices. These methods must be validated according to ICH guidelines to demonstrate specificity, accuracy, precision, and robustness [1] [2]. Furthermore, with increasing environmental awareness, the concept of green analytical chemistry has gained prominence, encouraging the development of methods that minimize environmental impact while maintaining analytical performance [1] [2]. Modern method development now incorporates comprehensive assessment tools including Green Analytical Procedure Index (GAPI), Blue Applicability Grade Index (BAGI), Analytical GREEnness Metric (AGREE), and Analytical Eco-Scale to evaluate sustainability profiles [1] [2].

HPLC Method for Simultaneous Determination

Chromatographic Parameters and Validation

A novel stability-indicating HPLC method has been developed for the simultaneous determination of this compound in combination with amprolium (AMP), diaveridine (DIV), and vitamin K3 (VIT K3) in veterinary formulations [1] [2]. This method represents the first comprehensive approach for analyzing this specific quaternary mixture simultaneously, addressing a significant gap in veterinary pharmaceutical analysis. The method was systematically optimized and validated according to ICH Q2(R1) guidelines, demonstrating suitable linearity, accuracy, precision, specificity, and robustness for routine quality control applications [2].

Table 1: Chromatographic Conditions for this compound HPLC Analysis

Parameter Specification
Column Supelcosil C18 (4.6 mm × 25 cm, 5 μm)
Mobile Phase 0.05 M KH₂PO₄:Acetonitrile (80:20, v/v)
Flow Rate 2.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 μL
Temperature Ambient
Retention Characteristics Well-resolved peaks from other components and degradation products

The linearity range for this compound was established between 20.0 and 60.0 μg/mL with a correlation coefficient (r²) > 0.999, demonstrating excellent proportional response across the specified range [2]. For the other components, linearity was confirmed at 20.0–60.0 μg/mL for AMP, 2.0–6.0 μg/mL for VIT K3, and 2.1–6.3 μg/mL for DIV [1] [2]. The method precision was evaluated through repeatability and intermediate precision studies, yielding relative standard deviation (RSD) values below 2.0%, which falls within acceptable limits for pharmaceutical analysis [2]. The accuracy of the method was demonstrated through recovery studies, with results ranging between 98% and 102% of the theoretical value, confirming the method's suitability for quantitative analysis [2].

Detailed Experimental Protocol

Materials and Reagents: Pharmaceutical grade this compound, amprolium, diaveridine, and vitamin K3 reference standards; potassium dihydrogen phosphate (KH₂PO₄); HPLC-grade acetonitrile; high-purity water (HPLC grade); veterinary formulation samples [2].

Mobile Phase Preparation: Prepare 0.05 M potassium dihydrogen phosphate solution by dissolving 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. Mix the phosphate buffer with HPLC-grade acetonitrile in the ratio of 80:20 (v/v). Adjust pH if necessary to optimize separation [2].

Standard Solution Preparation: Accurately weigh 500 mg of this compound, 500 mg of amprolium, 52.5 mg of diaveridine, and 50 mg of vitamin K3 reference standards and transfer to a 25 mL volumetric flask. Dissolve in diluent (90% acetonitrile in water) and make up to volume with the same diluent. This yields a stock standard solution with concentrations of 200 μg/mL AMP, 200 μg/mL SQX, 21 μg/mL DIV, and 20 μg/mL VIT K3. Prepare working standards by appropriate dilution with the same diluent [2].

Sample Preparation: For powder formulations, accurately weigh an amount equivalent to the test concentration and transfer to a suitable volumetric flask. Add approximately 70% of the diluent volume and sonicate for 15-20 minutes with occasional shaking. Allow to cool to room temperature, dilute to volume with diluent, and mix well. Filter through a 0.45 μm syringe filter before injection [2].

System Suitability Testing: Prior to sample analysis, perform system suitability tests by making six replicate injections of the standard solution. The system is considered suitable if the relative standard deviation of peak areas for this compound is less than 2.0%, the tailing factor is not more than 2.0, and the number of theoretical plates is greater than 2000 [2].

Table 2: Method Validation Parameters for this compound HPLC Assay

Validation Parameter Results Acceptance Criteria
Linearity Range 20-60 μg/mL R² > 0.999
Precision (RSD) < 2.0% ≤ 2.0%
Accuracy (% Recovery) 98-102% 98-102%
Specificity No interference from excipients or degradation products Peak purity > 99%
LOD ~0.25 μg/mL Based on signal-to-noise ≥ 3
LOQ ~0.50 μg/mL Based on signal-to-noise ≥ 10
Robustness Insignificant effect of minor mobile phase variations RSD < 2%

UPLC-MS/MS Protocol for Tissue Residue Analysis

High-Throughput Bioanalytical Method

For the analysis of This compound residues in chicken tissues, a highly sensitive UPLC-MS/MS method has been developed and validated to support pharmacokinetic studies and residue depletion trials [3]. This method simultaneously quantifies SQX along with sulfadimidine (SDM), diaveridine (DVR), and vitamin K3 (VK3) in complex biological matrices including breast muscle, thigh muscle, and liver tissues [3]. The method addresses the critical need for monitoring veterinary drug residues in food-producing animals to ensure compliance with maximum residue limits (MRLs) established by regulatory authorities such as the Codex Alimentarius Commission [3].

The chromatographic separation was achieved using an Agilent Poroshell 120 ECC18 column (100 Å, 2.7 μm, 50 mm × 4.6 mm) maintained at 40°C [3]. The mobile phase consisted of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution program as follows: 0-0.5 min: 10% B; 0.5-1.5 min: 10-90% B; 1.5-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-4.0 min: 10% B [3]. The flow rate was set at 0.8 mL/min with an injection volume of 5 μL [3]. Mass spectrometric detection was performed using triple quadrupole mass spectrometry with electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM) for maximum sensitivity and selectivity [3].

Sample Preparation and Extraction Workflow

G A Weigh 1 g homogenized tissue sample B Add 10 mL acetonitrile (1% formic acid) A->B C Vortex mix for 2 minutes B->C D Centrifuge at 5000 rpm for 10 min C->D E Collect supernatant D->E F Evaporate to dryness under nitrogen E->F G Reconstitute in 1 mL mobile phase F->G H Filter through 0.22 μm membrane G->H I Inject into UPLC-MS/MS system H->I

Diagram 2: Sample Preparation Workflow for this compound Residue Analysis in Tissues

Tissue Sample Preparation: Accurately weigh 1.0 g of homogenized tissue (breast, thigh, or liver) into a 15 mL polypropylene centrifuge tube. Add 10 mL of extraction solvent (acetonitrile with 1% formic acid) and vortex mix vigorously for 2 minutes [3]. Centrifuge at 5000 rpm for 10 minutes at 4°C to precipitate proteins and separate particulates. Transfer the supernatant to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C [3]. Reconstitute the dried residue in 1.0 mL of initial mobile phase composition (90% aqueous: 10% organic) and vortex mix for 1 minute. Filter through a 0.22 μm nylon membrane filter into an autosampler vial for UPLC-MS/MS analysis [3].

Calibration Standards and Quality Controls: Prepare matrix-matched calibration standards in drug-free tissue homogenate at concentrations ranging from 5 to 500 ng/g for all analytes [3]. Similarly, prepare quality control samples at low, medium, and high concentrations within the calibration range (e.g., 15, 150, and 400 ng/g) [3]. Process these standards and controls alongside unknown samples to ensure accurate quantification.

Table 3: UPLC-MS/MS Parameters for this compound and Related Compounds

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound (SQX) 301.1 156.1 / 92.1 35 22 / 34
Sulfadimidine (SDM) 279.1 186.1 / 124.1 30 18 / 26
Diaveridine (DVR) 261.1 245.1 / 123.1 40 25 / 38
Vitamin K3 (VK3) 173.1 117.1 / 89.1 45 20 / 32
Internal Standard 254.1 156.1 / 92.1 35 20 / 30

Forced Degradation and Stability-Indicating Capability

Stress Testing Conditions

Forced degradation studies were conducted to demonstrate the stability-indicating capability of the analytical methods and to understand the intrinsic stability of this compound under various stress conditions [2]. These studies involve intentional degradation of the drug substance under controlled conditions including acid and base hydrolysis, thermal stress, photolytic degradation, and oxidative stress [2]. The specificity of the method is demonstrated when the analytical procedure can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients [2].

Acidic and Basic Hydrolysis: Prepare separate samples of this compound at a concentration of 1 mg/mL in 0.1 N hydrochloric acid and 0.1 N sodium hydroxide, respectively [2]. Allow the solutions to stand at room temperature for 24 hours, then neutralize with equivalent amounts of base or acid before analysis. Monitor the formation of degradation products and calculate the percentage of parent drug remaining [2].

Oxidative Degradation: Expose this compound solution (1 mg/mL) to 3% hydrogen peroxide and allow to stand at room temperature for 24 hours [2]. Analyze the samples at appropriate time intervals to monitor the progression of degradation. Compare the chromatographic profile with that of untreated control samples to identify oxidative degradation products [2].

Thermal Degradation: For solid-state stability, expose the powdered drug substance to dry heat at 60°C for 2 weeks in a stability chamber [2]. For solution-state stability, prepare a solution of this compound in the mobile phase and heat at 60°C for 24 hours [2]. Analyze the samples periodically to monitor degradation.

Photolytic Degradation: Expose solid this compound and its formulations to controlled UV light (e.g., 1.2 million lux hours) and near-UV (320-400 nm) in a stability chamber [2]. Compare the chromatographic profiles with protected control samples to assess photostability and identify photodegradation products.

Degradation Behavior and Method Selectivity

Under these stress conditions, this compound demonstrates characteristic degradation patterns that help validate the stability-indicating properties of the analytical methods [2]. The developed HPLC method effectively separates this compound from its degradation products, with baseline resolution between the drug substance and any degradation peaks [2]. The peak purity index for this compound, as determined by photodiode array detection, should be greater than 0.999, confirming that the main peak is pure and free from co-eluting impurities [2].

The forced degradation studies reveal that this compound is particularly susceptible to hydrolytic degradation under both acidic and basic conditions, with the formation of specific degradation products that are well-resolved from the main peak [2]. Oxidative stress also induces significant degradation, while the drug demonstrates relative stability under thermal and photolytic stress conditions [2]. These degradation profiles provide valuable information for establishing appropriate storage conditions and shelf life for this compound-containing formulations.

Greenness Assessment of Analytical Methods

The environmental impact of analytical methods has become an increasingly important consideration in modern pharmaceutical analysis. The greenness profiles of the this compound assay methods have been evaluated using multiple assessment tools including the Analytical Eco-Scale, GAPI (Green Analytical Procedure Index), BAGI (Blue Applicability Grade Index), and AGREE (Analytical GREEnness Metric) tools [1] [2]. These tools provide comprehensive evaluation of method sustainability based on factors such as energy consumption, waste generation, use of hazardous chemicals, and operator safety [1] [2].

The HPLC method for the simultaneous determination of this compound with other anticoccidial drugs demonstrates an enhanced environmental profile compared to previously reported methods, particularly due to its isocratic elution system which reduces solvent consumption and waste generation [1] [2]. The mobile phase composition consisting of phosphate buffer and acetonitrile in a ratio of 80:20 (v/v) represents a relatively green alternative to methods employing ion-pairing reagents or more toxic organic modifiers [2]. The method's high throughput and minimal sample preparation requirements further contribute to its reduced environmental footprint [1] [2].

For the UPLC-MS/MS method, the sample preparation approach was optimized using response surface methodology to minimize organic solvent consumption while maintaining extraction efficiency [3]. The method employs relatively small volumes of acetonitrile (10 mL per sample) compared to conventional extraction protocols, and the direct analysis without additional derivatization or complex clean-up steps further enhances its greenness profile [3]. The overall greenness assessment using the Analytical Eco-Scale and AGREE metrics confirmed the acceptable environmental performance of the method, with identified opportunities for further improvement through solvent replacement or recovery approaches [3].

Conclusion

The comprehensive analytical protocols presented in this application note provide robust and reliable methods for the quantification of this compound in pharmaceutical formulations and biological tissues. The HPLC method offers a stability-indicating solution for quality control laboratories, enabling simultaneous determination of this compound in combination with other anticoccidial drugs in veterinary formulations [1] [2]. The method has been thoroughly validated according to ICH guidelines and demonstrates excellent performance characteristics including specificity, accuracy, precision, and robustness [2].

For residue monitoring and pharmacokinetic studies, the UPLC-MS/MS method provides the necessary sensitivity and selectivity to quantify this compound residues in complex biological matrices at concentrations relevant to established maximum residue limits [3]. The sample preparation workflow is efficient and applicable to various tissue types, supporting food safety monitoring programs and regulatory compliance [3].

Both methods incorporate green chemistry principles and have been evaluated using modern assessment tools, demonstrating commitment to sustainable analytical practices [1] [2] [3]. The forced degradation studies confirm the stability-indicating capability of these methods, making them suitable for stability testing and shelf-life determination of this compound-containing products [2].

These analytical protocols provide researchers and pharmaceutical professionals with reliable tools for ensuring the quality, safety, and efficacy of this compound throughout its product lifecycle, from formulation development to post-market surveillance.

References

Comprehensive Application Notes and Protocols for Sulfaquinoxaline Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sulfaquinoxaline (SQX) is a sulfonamide antibiotic widely used in veterinary medicine for its efficacy against coccidiosis and other bacterial infections in food-producing animals [1]. Its mechanism of action involves inhibiting bacterial dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway, thereby preventing the synthesis of dihydrofolate [1]. Due to its slow degradation and persistence in the environment, SQX residues can be detected in animal tissues, eggs, and water systems, posing potential risks to human health, including allergic reactions and the development of antibiotic resistance [2] [1]. To safeguard consumer health, regulatory bodies like the European Union, the United States, and China have established a maximum residue limit (MRL) for SQX, typically set at 100 μg/kg in edible tissues [2]. This document provides detailed, matrix-specific protocols for the sample preparation and detection of SQX, ensuring reliable monitoring for compliance with food safety regulations.

Sample Preparation Protocols

The complexity of biological matrices necessitates robust sample preparation to isolate SQX effectively while minimizing interfering compounds. The following protocols are optimized for different sample types.

Protocol for Egg Samples (Solvent-Free Method)

This protocol [3] is notable for its environmental friendliness, as it eliminates the use of organic solvents.

  • Materials: Handy ultrasonic-homogenizer; micro-centrifugal tubes; centrifugal ultrafiltration unit (e.g., Ultrafree-MC/PL, 10,000 NMWL); 10% (v/v) perchloric acid (PCA) solution.
  • Procedure:
    • Weigh 0.2 g of homogenized egg sample into a micro-centrifugal tube.
    • Add 0.4 mL of 10% PCA solution as an extracting and deproteinizing agent.
    • Extract using an ultrasonic homogenizer. This method effectively prevents emulsion formation.
    • Purify the extract by centrifuging the ultrafiltration unit at 4,000 × g for 30 minutes.
    • The resulting filtrate is a clear, protein-free solution ready for HPLC analysis.
Protocol for Chicken Tissues (UPLC-MS/MS Method)

This high-throughput method [4] [5] is designed for the simultaneous analysis of SQX and other veterinary drugs in complex tissue matrices.

  • Materials: Poroshell 120 EC-C18 column; UPLC-MS/MS system; extraction solvent (acetonitrile:methanol, 49.8:50.2 v/v).
  • Procedure:
    • Homogenize tissue samples (breast, thigh, or liver).
    • Weigh a representative portion (e.g., 1.0 g) into an extraction tube.
    • Add the optimized extraction solvent (Acetonitrile:Methanol, 49.8:50.2 v/v). The composition was determined using Response Surface Methodology for maximum efficiency [5].
    • Vortex and centrifuge to separate the organic layer.
    • Evaporate an aliquot of the supernatant under a gentle stream of nitrogen.
    • Reconstitute the dry residue in the initial mobile phase for UPLC-MS/MS analysis.
Protocol for Meat Samples (SPME-LC-MS Method)

This method [6] utilizes solid-phase microextraction (SPME) for minimal solvent use and effective clean-up.

  • Materials: SPME fiber (65 μm polydimethylsiloxane/divinylbenzene, PDMS/DVB); SPME-HPLC desorption chamber.
  • Procedure:
    • Homogenize the meat sample.
    • Place the sample in a vial compatible with the SPME autosampler.
    • Extract the analytes by exposing the SPME fiber to the sample headspace or direct immersion under optimized conditions.
    • Desorb the extracted SQX statically in the SPME-HPLC interface chamber for 15 minutes using an appropriate mobile phase before LC-MS analysis.
Protocol for Animal Feed

This method [7] addresses the challenge of analyzing SQX in a complex, solid matrix.

  • Materials: Plexa PCX solid-phase extraction cartridges; liquid chromatography with UV detection.
  • Procedure:
    • Grind the feed sample to a fine powder.
    • Extract SQX using a suitable solvent system.
    • Clean-up the extract using a Plexa PCX cartridge, which was found to provide superior removal of matrix interferences compared to C18 or Oasis HLB phases [7].
    • Elute the analyte and evaporate to dryness.
    • Reconstitute for LC-UV analysis. Note that mean recovery for sulfonamides in pig feed using this method was reported between 47% and 66% [7].

Table 1: Summary of Sample Preparation Methods for Different Matrices

Matrix Extraction Method Key Clean-up Technique Extraction Solvent/Phase Key Advantage
Eggs [3] Ultrasonic Homogenization Centrifugal Ultrafiltration 10% Perchloric Acid No organic solvents; rapid and simple
Chicken Tissues [4] [5] Solvent Extraction Protein Precipitation & Centrifugation Acetonitrile:Methanol (49.8:50.2 v/v) High-throughput; optimized via RSM
Meat [6] Solid-Phase Microextraction (SPME) SPME Fiber Clean-up PDMS/DVB Fiber Minimal solvent use; effective for trace analysis
Animal Feed [7] Solvent Extraction Solid-Phase Extraction (Plexa PCX) Not Specified Effective clean-up for complex solid matrix

Analytical Detection and Method Validation

Chromatographic Conditions

Multiple chromatographic methods have been validated for SQX analysis, each suited to different instrumentation and requirements.

Table 2: Chromatographic Conditions for this compound Analysis

Parameter HPLC-DAD (Eggs) [3] HPLC-UV (Formulations) [8] [9] UPLC-MS/MS (Tissues) [4] [5]
Column Mightysil RP-4 GP (150 mm × 4.6 mm, 5 μm) Supelcosil C18 (250 mm × 4.6 mm, 5 μm) Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 μm)
Mobile Phase 0.18 mol/L Citric Acid 0.05 M KH₂PO₄:Acetonitrile (80:20, v/v) Acetonitrile:Water with 0.1% Formic Acid (85:15, v/v)
Flow Rate 1.0 mL/min 2.0 mL/min 0.6 mL/min
Detection Diode Array Detector (DAD) UV at 260 nm Tandem Mass Spectrometry (MS/MS)
Injection Volume 20 μL 10 μL Not Specified
Run Time ~12 minutes Not Specified High-throughput
Method Validation Data

The following table summarizes typical validation parameters for SQX analytical methods, demonstrating their reliability.

Table 3: Summary of Method Validation Parameters for this compound

Validation Parameter Eggs (HPLC-DAD) [3] Tissues (UPLC-MS/MS) [4] [5] Feed (LC-UV) [7]
Linear Range Not Specified 50 - 1000 μg/kg Up to 2 mg/kg
Limit of Detection (LOD) Below MRL (0.1 μg/g) Not Specified 265 μg/kg (in feed)
Recovery 92.6% - 96.1% Validated per FDA protocol 47% - 66% (in pig feed)
Precision (RSD%) < 5% (Intra-day) Validated per FDA protocol 4% - 15% (Intra-day)
Withdrawal Study Insights

A decline curve study using the UPLC-MS/MS method for poultry tissues determined that a minimum withdrawal period of 7 days after the last dose of a drug formulation containing SQX is required for tissue concentrations to fall below the MRL, ensuring product safety for human consumption [4] [5].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the integrated experimental workflow for sample preparation and analysis, highlighting the key decision points for different matrices.

G Start Start: Receive Sample MatrixType Determine Sample Matrix Start->MatrixType Sub_Egg Egg Protocol: - Homogenize 0.2g sample - Extract with 10% PCA - Ultrasonic homogenization - Purify via centrifugal  ultrafiltration MatrixType->Sub_Egg Eggs Sub_Tissue Tissue Protocol: - Homogenize 1.0g sample - Extract with ACN:MeOH  (49.8:50.2 v/v) - Centrifuge and evaporate - Reconstitute in mobile phase MatrixType->Sub_Tissue Chicken Tissues Sub_Meat Meat Protocol (SPME): - Homogenize sample - Extract using PDMS/DVB fiber - Desorb in SPME-HPLC chamber  for 15 min MatrixType->Sub_Meat Meat Sub_Feed Feed Protocol: - Grind to fine powder - Solvent extraction - Clean-up with Plexa PCX SPE - Elute and evaporate MatrixType->Sub_Feed Animal Feed Analysis Instrumental Analysis Sub_Egg->Analysis Sub_Tissue->Analysis Sub_Meat->Analysis Sub_Feed->Analysis HPLC HPLC-DAD/UV Analysis->HPLC For eggs, formulations UPLC UPLC-MS/MS Analysis->UPLC For tissues, high sensitivity Results Results: Quantification and Compliance with MRL HPLC->Results UPLC->Results

Diagram 1: Experimental Workflow for this compound Analysis. This flowchart outlines the sample preparation and analytical pathways for different matrices, leading to final quantification against regulatory standards.

The antibacterial action of this compound is rooted in its specific inhibition of a key metabolic pathway in bacteria and protozoa, as shown below.

G PABA PABA (p-Aminobenzoic Acid) Enzyme1 Dihydropteroate Synthatase PABA->Enzyme1 Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate ... Enzyme2 Dihydrofolate Reductase (DHFR) Dihydrofolate->Enzyme2 Tetrahydrofolate Tetrahydrofolate (Essential Cofactor) Enzyme1->Dihydropteroate Enzyme2->Tetrahydrofolate SQX This compound (SQX) SQX->Enzyme1 Competitive Inhibition DHFR_Inhibitors Pyrimethamine, Diaveridine DHFR_Inhibitors->Enzyme2 Inhibition

Diagram 2: Folic Acid Biosynthesis Pathway and Drug Inhibition. this compound competes with PABA for the active site of dihydropteroate synthetase, preventing the synthesis of dihydrofolate. This action is often synergistically enhanced by DHFR inhibitors like diaveridine [1].

Troubleshooting and Best Practices

  • Matrix Effects: Mass spectrometry methods are particularly susceptible to matrix effects, which can suppress or enhance the analyte signal. Using an internal standard (e.g., sulfamethoxazole) is crucial for correcting these variations [10] [5]. The choice of clean-up procedure (e.g., SPE, ultrafiltration) significantly influences the magnitude of matrix effects.
  • Low Recovery:
    • For tissues, ensure the extraction solvent ratio is optimized. The ACN:MeOH (49.8:50.2) mixture was specifically developed using Response Surface Methodology for maximum efficiency [5].
    • For feed, the use of Plexa PCX cartridges has been shown to provide better recovery and clean-up compared to other sorbents [7].
  • Carry-over in SPME: Ensure adequate desorption time (recommended 15 minutes [6]) in the SPME-HPLC interface and condition the fiber regularly according to manufacturer guidelines.
  • Method Greenness: To evaluate the environmental impact of your analytical method, use assessment tools like the Analytical Eco-Scale, AGREE, or GAPI. Recent methods have been developed with a focus on sustainability, for example, by eliminating organic solvents [3] or optimizing for high-throughput to reduce waste [8] [9].

Conclusion

These detailed application notes provide robust and validated protocols for the determination of this compound residues across a range of matrices relevant to food safety monitoring. The choice of method—from the solvent-free approach for eggs to the high-sensitivity UPLC-MS/MS method for tissues—should be guided by the required sensitivity, available instrumentation, and the specific matrix. Adherence to these protocols, along with careful attention to quality control measures, will ensure the generation of reliable and defensible data for compliance with international regulatory standards.

References

Application Notes & Protocols: Analytical Method Validation for Sulfaquinoxaline

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed application notes and protocols for the validation of analytical methods used for the determination of Sulfaquinoxaline (SQX), an antimicrobial and anticoccidial veterinary drug. The protocols are designed in accordance with International Council for Harmonisation (ICH) guidelines and are supplemented with green chemistry assessment tools.


Summary of Analytical Methods for this compound

The following table summarizes key parameters from recently developed and validated methods for this compound in various matrices.

  • Table 1: Compendium of Analytical Methods for this compound
Analytical Method Matrix Stationary Phase Mobile Phase (v/v) Flow Rate (mL/min) Detection (λ in nm) Linear Range (µg/mL) LOD/LOQ* Citation
Stability-Indicating HPLC [1] Veterinary Powder Formulation Supelcosil C18 (25 cm × 4.6 mm, 5 µm) 0.05 M KH₂PO₄:ACN (80:20) 2.0 UV @ 260 20.0 - 60.0 Not specified [1]
RP-HPLC [2] Veterinary Powder Formulation C-18 RP-Amide (25 cm × 4.6 mm, 5 µm) Phosphate Buffer:ACN (30:70) 1.0 UV @ 263 80 - 120 (µg/mL) Not specified [2]

| UPLC-MS/MS [3] | Chicken Tissues (Breast, Thigh, Liver) | Agilent Poroshell 120 ECC18 (50 mm × 4.6 mm, 2.7 µm) | A: 0.1% Formic Acid in Water B: Methanol (Gradient Elution) | 0.8 | MS/MS | Not specified (Residue Analysis) | Meets MRL requirements | [3] | | HILIC-HPLC (for related VK3) [4] | Injectable Solution | ZIC-HILIC (25 cm × 4.6 mm, 5 µm) | 200mM NH₄AC (pH 5.7):ACN (20:80) | 0.5 | UV @ 261 | Reported for Menadione | LOD: 0.15 µg/mL LOQ: 0.45 µg/mL | [4] |

*LOD: Limit of Detection; LOQ: Limit of Quantification


Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC for Simultaneous Determination in Veterinary Formulations [1]

This protocol is suitable for simultaneously quantifying this compound (SUL), Amprolium (AMP), Diaveridine (DIV), and Vitamin K3 (VIT K3) in a powder formulation and is validated as per ICH guidelines.

  • 1. Instrumentation and Conditions

    • Instrument: Agilent 1200 series HPLC or equivalent, with quaternary pump, auto-sampler, column thermostat, and UV detector.
    • Column: Supelcosil LC-18 (or equivalent), 25 cm × 4.6 mm, 5 µm particle size.
    • Mobile Phase: Isocratic elution with a mixture of 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile (HPLC grade) in a ratio of 80:20 (v/v).
    • Flow Rate: 2.0 mL/min.
    • Detection Wavelength: 260 nm.
    • Injection Volume: 10 µL.
    • Column Temperature: Ambient.
    • Run Time: Approximately 10-15 minutes (or as required for complete elution).
  • 2. Preparation of Solutions

    • Diluent: 90% Acetonitrile in water.
    • Stock Standard Solution (1000 µg/mL for SUL/AMP): Accurately weigh and transfer 500 mg of SUL and 500 mg of AMP, 52.5 mg of DIV, and 50 mg of VIT K3 into a 25 mL volumetric flask. Dissolve and make up to volume with the diluent.
    • Working Standard Solution: Dilute the stock solution appropriately with the diluent to obtain a mixture containing SUL and AMP at ~200 µg/mL, DIV at ~21 µg/mL, and VIT K3 at ~20 µg/mL.
  • 3. Sample Preparation

    • Accurately weigh an amount of the powdered veterinary formulation equivalent to the label claim.
    • Transfer to a suitable volumetric flask, add the diluent, and sonicate to dissolve.
    • Dilute to volume with the diluent and mix well.
    • Filter through a 0.45 µm nylon or PVDF syringe filter before injection.
  • 4. Forced Degradation (Stress Testing)

    • Acid Hydrolysis: Treat the sample solution with 1-2 M HCl at room temperature for a few hours or under mild heating (e.g., 60°C for 30 mins).
    • Alkaline Hydrolysis: Treat the sample solution with 1-2 M NaOH at room temperature for a few hours or under mild heating.
    • Oxidative Degradation: Treat the sample solution with 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for a few hours.
    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 60°C for 24 hrs) and then prepare the sample.
    • Photolytic Degradation: Expose the solid powder and solution to UV and/or visible light as per ICH option 1 or 2.
    • After each stress treatment, neutralize the solution (if applicable) and prepare for analysis. The method should successfully resolve the main drug peaks from any degradation products.
  • 5. Method Validation

    • System Suitability: Verify that the system meets criteria (e.g., %RSD of peak areas for replicate injections <2.0%, tailing factor <2.0, theoretical plates >2000).
    • Specificity: Demonstrate no interference from blank, placebo, or degradation products at the retention time of analytes.
    • Linearity and Range: Prepare and analyze standard solutions at a minimum of 5 concentrations, from 50% to 150% of the target test concentration (e.g., 20-60 µg/mL for SUL). The correlation coefficient (r) should be >0.999.
    • Accuracy (Recovery): Perform spike recovery at three levels (50%, 100%, 150%) in triplicate. Average recovery should be within 98-102%.
    • Precision:
      • Repeatability (Intra-day): Analyze six independent sample preparations at 100% concentration. %RSD should be ≤2.0%.
      • Intermediate Precision (Inter-day/Ruggedness): Repeat the assay on a different day, by a different analyst, or using a different instrument. The overall %RSD should be ≤2.0%.
    • Robustness: Deliberately introduce small changes in method parameters (e.g., mobile phase ratio ±2%, flow rate ±0.1 mL/min, wavelength ±2 nm, column temperature ±2°C). The method should remain unaffected.

Protocol 2: UPLC-MS/MS for Residue Analysis in Chicken Tissues [3]

This protocol is designed for the highly sensitive detection of SQX residues in complex biological matrices like chicken breast, thigh, and liver.

  • 1. Instrumentation

    • System: UPLC system coupled with Tandem Mass Spectrometer (MS/MS).
    • Column: Agilent Poroshell 120 ECC18 (50 mm × 4.6 mm, 2.7 µm) or equivalent.
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Methanol.
    • Elution: Gradient elution (specific gradient to be optimized).
    • Flow Rate: 0.8 mL/min.
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
  • 2. Sample Preparation (Modified QuEChERS)

    • Homogenization: Homogenize the tissue sample.
    • Extraction: Weigh 2.0 g of homogenized sample into a centrifuge tube. Add an internal standard (e.g., Sulfamethoxazole). Add 10 mL of methanol as the extraction solvent. Vortex vigorously for 1-2 minutes.
    • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O). Shake immediately and vortex for 30 seconds.
    • Centrifugation: Centrifuge at >4000 rpm for 5-10 minutes.
    • Purification (Dispersive SPE): Transfer an aliquot of the upper organic layer (e.g., 1 mL) to a d-SPE tube containing sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30-60 seconds and centrifuge.
    • Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

Greenness and Whiteness Assessment

Modern analytical methods are increasingly evaluated for their environmental impact and sustainability [1].

  • Table 2: Greenness and Whiteness Assessment Tools
Tool Full Name Purpose Application to the Protocol
AGREE Analytical GREEnness Metric Provides a comprehensive 0-1 score based on 12 principles of GAC. The HPLC method [1] uses a relatively benign phosphate buffer and ACN, which can be assessed for waste, energy, and toxicity.
Analytical Eco-Scale - A semi-quantitative tool; penalizes hazardous reagents and high energy consumption. The method scores points for being automated but may be penalized for ACN usage. A higher score indicates a greener method.
GAPI Green Analytical Procedure Index A pictogram that evaluates the environmental impact of each step of the analytical process. Can be applied to both sample preparation (QuEChERS vs. liquid-liquid extraction) and the final determination step.
BAGI Blue Applicability Grade Index Assesses the practical effectiveness and applicability of a method alongside its greenness. Evaluates throughput, cost, and feasibility, providing a balance between green goals and practical utility in a lab setting.
RGB Red Green Blue (12) / Whiteness "Whiteness" combines green, practical, and analytical metrics into a single unified assessment. Aims to show that a method can be environmentally responsible (green), practically effective (blue), and analytically sound (red) simultaneously.

The following diagram illustrates the logical workflow for developing and validating an analytical method, incorporating the principles of green assessment.

Start Method Development & Validation A Define Analytical Objective Start->A B Select Technique (HPLC, UPLC-MS/MS) A->B C Optimize Chromatographic Conditions B->C D Validate Method (Specificity, Accuracy, etc.) C->D E Conduct Forced Degradation Studies D->E F Assess Method Greenness (AGREE, GAPI, BAGI) D->F E->F For Stability- Indicating Methods End Final Approved Method F->End

Figure 1: Analytical Method Development and Validation Workflow


Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase pH is controlled. Consider using a column with a different end-capping or a high-purity silica base.
  • Low Recovery in Tissue Samples: Ensure proper homogenization and check the QuEChERS salt mixture and d-SPE sorbents for matrix compatibility. The use of an internal standard is highly recommended [3].
  • Retention Time Drift: Maintain a consistent column temperature and allow sufficient time for the mobile phase and column to equilibrate.
  • High Background Noise in MS: Ensure sample extracts are clean. Optimize d-SPE cleanup steps and consider diluting the sample extract.

References

  • Development and validation of a stability-indicating HPLC method for the simultaneous determination of anticoccidial drugs in veterinary formulations: greenness and whiteness assessment. Sci Rep 15, 5190 (2025). [Citation]
  • SIMULTANEOUS ESTIMATION OF this compound SODIUM AND AMPROLIUM HYDROCHLORIDE BY RP- HPLC. International Journal of Pharmaceutical Sciences and Research (2015). [Citation]
  • Saleh, S.S., Samir, A., Lotfy, H.M., & Nessim, C.K. A high-throughput UPLC-MS-MS Bio-analytical method for the analysis of veterinary pharmaceutical residues in Chicken Tissues... Journal of Chromatography B (2024). [Citation]
  • Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Menadione Sodium Bisulfite (Vitamin K3) in Injectable Formulation. Sci Pharm. 2013. [Citation]

References

Quantitative Characterization Data of Sulfaquinoxaline Metal Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Characterization Method Key Parameters Measured Experimental Conditions Significant Findings
FTIR Spectroscopy [1] [2] Shift in azomethine (ν-C=N) and sulfonamide (ν-SO₂) stretches Solid-state, KBr pellets, 400-4000 cm⁻¹ range Bidentate ligand coordination via sulfonyl oxygen and pyrazine/amine nitrogen [2]
UV-Vis Spectroscopy & Magnetic Moments [3] [4] [2] d-d transition bands; magnetic susceptibility (μeff) DMSO solution (10⁻³ M); room temperature Octahedral geometry for Cr(III), Mn(II), Fe(III), Co(II), Ni(II); Tetrahedral for Zn(II) [3] [4]
Thermogravimetric Analysis (TGA) [2] Weight loss at specific temperature ranges Air atmosphere, 25-800°C, heating rate 10°C/min Determined hydration waters; confirmed final decomposition product as metal oxide [2]
Molar Conductivity [2] Molar conductance (Λm) values DMF solution (10⁻³ M) at room temperature Non-electrolytic nature (Λm < 20 Ω⁻¹ cm² mol⁻¹), suggesting counter anions are coordinated [2]
Stability Constant (Kf) [2] Stability constant of metal-ligand complex UV-Vis titration in ethanol, metal ion concentration fixed Cu(II) and Ni(II) complexes showed highest coordination stability [2]

Detailed Experimental Protocols

Protocol 1: Synthesis of Sulfaquinoxaline Schiff Base Ligands

This protocol is adapted from the synthesis of this compound-derived Schiff bases [1].

  • Reagents: this compound (primary amine), various aromatic aldehydes (e.g., cinnamaldehyde, salicylaldehyde, 2-hydroxy-1-naphthaldehyde), absolute ethanol (≥ 99.5% purity) [1].
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hot plate, TLC apparatus, vacuum filtration setup, desiccator.
  • Procedure:
    • Dissolve equimolar quantities of this compound and the chosen aldehyde in minimal absolute ethanol [1].
    • Transfer the solution to a round-bottom flask equipped with a reflux condenser.
    • Reflux the reaction mixture at 80°C for 6-8 hours with continuous stirring [1].
    • Monitor reaction completion by TLC using a solvent system of n-hexane and ethyl acetate (1:1 ratio) [1].
    • Allow the mixture to cool to room temperature. Filter the resulting precipitate under vacuum.
    • Wash the solid product thoroughly with cold ethanol and diethyl ether [1].
    • Dry the pure Schiff base ligand in a desiccator under vacuum. Confirm purity by a sharp melting point (typically ranging from 278-330°C) [1].
Protocol 2: Synthesis of Metal Complexes

This general protocol is based on procedures for sulfonamide-metal complexes [3] [4] [2].

  • Reagents: Synthesized this compound Schiff base ligand (or parent drug), metal chlorides (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂), absolute ethanol [2].
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hot plate, vacuum filtration setup, desiccator.
  • Procedure:
    • Prepare a solution of the metal chloride (1.0 mmol) in 20 mL of warm ethanol [2].
    • In a separate flask, dissolve the this compound ligand (2.0 mmol) in 30 mL of ethanol [2].
    • Slowly add the metal salt solution to the ligand solution with constant stirring.
    • Reflux the resulting mixture at 80°C for 2-3 hours, or until a colored precipitate forms [2].
    • Cool the mixture to room temperature and allow it to evaporate slowly, or filter the precipitate immediately if formation is complete.
    • Wash the solid complex repeatedly with cold ethanol and diethyl ether to remove unreacted starting materials [2].
    • Dry the purified metal complex under vacuum. The complexes are generally stable at room temperature and soluble in DMSO and DMF [1].
Protocol 3: Determination of Stability Constant (Kf) by UV-Vis Titration

This method determines the stability constant for the formed metal complex in solution [2].

  • Reagents: Metal salt solution, ligand (this compound or its derivative) solution, spectroscopic-grade solvent (e.g., ethanol).
  • Equipment: UV-Vis spectrophotometer with 1 cm pathlength quartz cells, analytical balance, volumetric flasks, micropipettes.
  • Procedure:
    • Prepare a stock solution of the metal ion at a fixed concentration (e.g., 0.36 × 10⁻⁴ M) [2].
    • Prepare a series of solutions where the metal ion concentration is constant, but the concentration of the ligand is progressively increased [2].
    • Stabilize each solution at a constant temperature (e.g., 25.0°C) for 10 minutes before measurement [2].
    • Record the UV-Vis spectrum of each solution within the appropriate wavelength range (e.g., 200-500 nm) [2].
    • Calculations:
      • Apply the Beer-Lambert law (A = εbc).
      • Use the formula derived from the metal-ligand equilibrium [M] + 2[L] [ML₂]: Kf = (A/ε) / ( (C_M - A/ε) * (C_L - 2A/ε)² ) where A is absorbance, ε is the molar absorptivity of the complex, C_M is the total metal concentration, and C_L is the total ligand concentration [2].

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the logical sequence and decision points in the synthesis and characterization process.

workflow start Start Synthesis synth_ligand Synthesize Schiff Base Ligand (Protocol 1) start->synth_ligand synth_complex Synthesize Metal Complex (Protocol 2) synth_ligand->synth_complex purify Purify Product (Vacuum Filtration, Washing) synth_complex->purify dry Dry Product (Desiccator under Vacuum) purify->dry char_ftir FTIR Characterization dry->char_ftir char_uv_mag UV-Vis & Magnetic Moment Analysis char_ftir->char_uv_mag char_tga TGA & Conductivity Analysis char_uv_mag->char_tga bio_study Proceed to Biological Evaluation (e.g., Antimicrobial, Anticancer) char_tga->bio_study

Application Notes for Researchers

  • Solubility for Biological Assays: this compound complexes are typically soluble in DMSO and DMF but sparingly soluble in methanol or water [1]. For cell-based assays, prepare a stock solution in DMSO and use it to create aqueous dilutions, ensuring the final DMSO concentration is non-cytotoxic (typically <0.1% v/v).
  • Handling and Stability: While these complexes are stable at room temperature [1], store them in a desiccator away from light to prevent moisture absorption or decomposition. For accurate biological activity comparison, always include the parent this compound ligand and standard drugs (e.g., cisplatin for anticancer studies) as controls [5].
  • Correlating Structure and Activity: Computational studies (DFT, molecular docking) and MD simulations are highly recommended to complement experimental data. These can predict the complex's reactivity, stability, binding modes to biological targets (like DNA or proteins), and explain enhanced activity compared to the ligand alone [1] [2].

References

optimizing Sulfaquinoxaline removal from environment

Author: Smolecule Technical Support Team. Date: February 2026

Sulfaquinoxaline Removal Technologies

The table below summarizes the core operational parameters and performance metrics of three prominent SQX removal methods.

Method Optimal Conditions Key Performance Metrics Mechanisms & Notes

| Microbial Degradation (Bacillus sp. DLY-11) [1] | - Temp: 60°C

  • pH: 8.02
  • Inoculum: 5%
  • MgSO₄: 0.5 g/L | - 95.5% removal of 20 mg/L SQX within 48 hours [1] | Co-metabolism; degradation pathways involve hydroxylation, ring cleavage, and S-N bond breakage. [1] | | Advanced Oxidation (Photo-Fenton) [2] | - pH: 2.8
  • H₂O₂: 178 mg/L
  • Fe(II): 10 mg/L
  • With UV radiation | - >90% SQX removal
  • >50% mineralization
  • Bacterial growth inhibition < 13% [2] | •OH radical attack; pilot plant degradation rates were 2-4x faster than lab bench. [2] | | Bio-electrochemical System (MEC) with Co-metabolism [3] | - Applied Voltage: 0.8 V
  • Co-substrate: Sodium Acetate
  • SQX Concentration: 10 mg/L | - 94.2% SQX removal
  • Current density: 0.24 mA/cm² [3] | Hydroxylation, N-rearrangement, and sulfur reduction are key pathways. Sodium acetate greatly enhances performance. [3] |

Detailed Experimental Protocols

Here are the step-by-step methodologies for implementing the two biological treatment systems.

Protocol 1: Microbial Degradation Using Bacillus sp. DLY-11 [1]

This protocol optimizes the activity of a specific, efficient bacterial strain.

  • Culture Preparation: Inoculate and culture Bacillus sp. strain DLY-11 in a nutrient-rich medium to achieve a robust cell population.
  • Reactor Setup & Inoculation: Prepare a mineral salts medium containing SQX as the primary contaminant. Inoculate the reactor with a 5% (v/v) concentration of the pre-cultured DLY-11 strain.
  • Condition Optimization: Adjust and maintain the reactor at the optimal conditions for degradation:
    • Temperature: 60°C
    • pH: 8.02
    • Nutrient: Add 0.5 g/L of MgSO₄ to the medium.
  • Monitoring & Analysis: Operate the reactor for up to 48 hours. Monitor SQX concentration over time using High-Performance Liquid Chromatography (HPLC) to confirm degradation efficiency, which is expected to exceed 95%. [1]
Protocol 2: this compound Removal in a Microbial Electrolysis Cell (MEC) [3]

This protocol uses an electrochemical system to enhance biological degradation.

  • MEC Setup: Construct a dual-chamber MEC reactor with an anode (e.g., carbon brush) and a cathode (e.g., carbon cloth), separated by a proton exchange membrane. Connect to an external power supply.
  • Inoculation & Acclimation: Inoculate the anode chamber with activated sludge. Acclimate the microorganisms by operating the system with a co-substrate until a stable biofilm and consistent current output are achieved.
  • Operational Parameters:
    • Apply a constant voltage of 0.8 V.
    • Use an external resistance of 100 Ω.
    • Maintain the SQX concentration at 10 mg/L.
  • Addition of Co-substrate: To significantly enhance degradation, add sodium acetate (at an optimal concentration of 500 mg/L) as a co-substrate. This provides an easily degradable carbon source that boosts microbial activity and drives co-metabolism of SQX. [3]
  • Performance Monitoring: Track SQX removal via HPLC and monitor the system's electrochemical performance by measuring the current density, which can reach 0.24 mA/cm² under optimal conditions. [3]

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems in SQX removal experiments.

Problem: Low this compound Removal Efficiency in Biological Systems

  • Potential Cause & Solution: The microbial community may lack a readily available energy source. Solution: Introduce a co-substrate like sodium acetate. This promotes biomass growth and drives the co-metabolic degradation of SQX, significantly improving removal rates. [3]
  • Potential Cause & Solution: The physical structure of biofilms can limit the diffusion of nutrients, substrates, or SQX itself. Solution: Ensure adequate mixing or aeration in the reactor to improve mass transfer. Be aware that the biofilm matrix can act as a barrier, contributing to intrinsic resistance to antimicrobials and potentially slowing down degradation. [4] [5]

Problem: Inconsistent Results with Advanced Oxidation Processes (AOPs)

  • Potential Cause & Solution: The efficiency of processes like photo-Fenton is highly dependent on precise reagent dosing and radiation. Solution: Meticulously control the concentrations of Fenton's reagents (Fe²⁺ and H₂O₂) and ensure consistent, calibrated UV radiation intensity. Scaling up from lab bench to pilot plant can alter degradation kinetics, so optimize parameters for your specific setup. [2]

Visualizing the Processes

The diagrams below illustrate the core mechanisms and experimental workflows for the key removal methods.

microbial_workflow SQX Microbial Degradation Workflow cluster_pathways Key Degradation Pathways start Start: Inoculate Bacillus sp. DLY-11 A Set Optimal Conditions: • Temperature: 60°C • pH: 8.02 • MgSO₄: 0.5 g/L • Inoculum: 5% start->A B SQX Degradation Phase (48 hours) A->B C Microbial Co-metabolism B->C D Key Degradation Reactions C->D E >95% SQX Removal D->E P1 Hydroxylation D->P1 P2 S-N Bond Breakage D->P2 P3 Ring Cleavage D->P3

Microbial Degradation Pathway

mec_workflow MEC with Co-substrate Enhancement start Start: Set up MEC Reactor A Anode Chamber: • Inoculum: Activated Sludge • Substrate: SQX + Sodium Acetate • Electroactive Biofilm Grows start->A B Apply Voltage (0.8V) A->B C Microbial Metabolism: • Acetate oxidized for energy • Electrons transferred to anode • SQX is co-metabolized B->C D Circuit & Cathode: • e⁻ flow via external circuit • H⁺ migrate to cathode • H₂ or CH₄ produced at cathode C->D Electron Flow E >94% SQX Removal C->E D->C Proton Flow

MEC Co-metabolism Process

I hope this technical support center provides a solid foundation for your experiments. The field is advancing rapidly, particularly in understanding microbial degradation pathways and optimizing hybrid systems.

References

Sulfaquinoxaline microbial degradation Bacillus sp. strain

Author: Smolecule Technical Support Team. Date: February 2026

Optimal Degradation Conditions for Bacillus sp. DLY-11

Researchers have successfully isolated Bacillus sp. DLY-11 from swine manure compost and optimized its degradation conditions using Response Surface Methodology (RSM) and a Box-Behnken Design (BBD). The table below summarizes the optimized parameters for degrading 20 mg/L of Sulfaquinoxaline [1] [2].

Parameter Optimal Condition for SQ Degradation
Strain Bacillus sp. DLY-11
Target Antibiotic This compound (SQ)
Inoculum Concentration 5% (v/v)
Temperature 60°C
pH 8.02
MgSO4 Concentration 0.5 g/L
Degradation Efficiency 95.5% of 20 mg/L SQ in 48 hours [1] [2]

> Note: This strain also demonstrates broad-spectrum degradation capabilities. Under slightly different optimized conditions, it can degrade over 97% of Sulfachlorpyridazine (SCP) and 98.8% of Sulfamonomethoxine (SMM) within 48 hours [3] [4].

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter during your experiments.

Q1: My degradation efficiency is lower than expected. What are the key factors I should check?

  • Confirm Environmental Parameters: Even small deviations from the optimal temperature and pH can significantly impact efficiency. Precisely control the temperature at 60°C and maintain the pH at 8.02 [1] [2].
  • Verify Inoculum Vitality and Concentration: Ensure you are using a healthy, actively growing culture and accurately adjust the inoculum concentration to 5% [1] [2].
  • Check MgSO4 Level: The presence of 0.5 g/L MgSO4 is a critical factor for achieving maximum degradation. Confirm its concentration in your basal medium [1] [2].

Q2: How can I monitor the degradation process and identify intermediate products?

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for quantifying the residual concentration of SQ in the culture medium to calculate degradation efficiency [1] [3] [4].
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use this technique to detect and identify transient intermediate products. For Bacillus sp. DLY-11, 12 different degradation products of SQ have been identified, leading to the proposal of four distinct pathways [1] [2].

Q3: What are the primary degradation pathways for SQ in Bacillus sp. DLY-11?

The degradation process involves multiple biochemical reactions. The following diagram illustrates the key pathways and mechanisms identified for Bacillus sp. DLY-11.

G cluster_pathways Degradation Pathways cluster_products Outcome This compound This compound C_N_Cleavage C-N Bond Cleavage This compound->C_N_Cleavage S_N_Cleavage S-N Bond Cleavage This compound->S_N_Cleavage Hydroxylation Hydroxylation C_N_Cleavage->Hydroxylation SO2_Release SO₂ Release S_N_Cleavage->SO2_Release Deamination Deamination Hydroxylation->Deamination Oxidation Oxidation SO2_Release->Oxidation Acetylation Acetylation Deamination->Acetylation Formylation Formylation Oxidation->Formylation Intermediates Various Intermediates Acetylation->Intermediates FinalProducts Final Products Formylation->FinalProducts Note One proposed pathway is novel Note->S_N_Cleavage

The proposed mechanisms include S-N and C-N bond cleavage, hydroxylation, SO2 release, deamination, oxidation, acetylation, and formylation [2]. Note that one of the four proposed pathways has been reported as novel [2].

Q4: Are there other microbial strains that can degrade this compound?

  • Yes. Beyond Bacillus sp., other genera have shown SQ degradation capabilities. For example:
    • Leucobacter sp. plays a key role in a microbial consortium (ACJ) for degrading SQ and other sulfonamides [5].
    • Paenarthrobacter has been identified for its strong SQ degradation capacity linked to the sadABC gene [1] [4].
    • Bacillus sp. HC-1 employs a different mechanism, primarily transforming sulfonamides into their corresponding N4-acetylated derivatives, which is an effective detoxification pathway [6].

Detailed Experimental Protocol

This section provides a step-by-step methodology for a standard SQ degradation experiment based on the cited research.

1. Culture Preparation

  • Inoculate Bacillus sp. DLY-11 into a sterile Lysogeny Broth (LB) medium.
  • Incubate at 30°C with shaking at 160 rpm for approximately 12 hours to prepare an active seed culture [3].

2. Degradation Experiment Setup

  • Prepare a Mineral Salt Medium (MSM) as the basal medium. A typical composition per liter includes [5]:
    • NH4Cl: 1.0 g
    • KH2PO4: 0.5 g
    • K2HPO4: 1.5 g
    • NaCl: 1.0 g
    • MgSO4·7H2O: 0.2 g
  • Add this compound to the MSM from a stock solution to achieve a final concentration of 20 mg/L.
  • Inoculate the medium with the seed culture at a 5% (v/v) concentration.
  • Adjust the pH to 8.02 using a sterile buffer.
  • Incubate the culture at 60°C with shaking for 48 hours [1] [2].

3. Sampling and Analysis

  • Collect samples at regular intervals (e.g., 0h, 24h, 48h).
  • Centrifuge the samples to separate the bacterial cells from the supernatant.
  • Analyze the supernatant using HPLC to measure the residual SQ concentration.
  • For pathway analysis, use LC-MS/MS to identify degradation products in the supernatant [1] [2].

References

response surface methodology for Sulfaquinoxaline degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the typical goals when applying RSM to Sulfaquinoxaline degradation? The primary goal is to optimize environmental and nutritional factors to achieve the highest possible SQ removal efficiency. A 2024 study successfully used RSM to optimize conditions for a bacterial strain, achieving a 95.5% degradation rate of a 20 mg/L SQ solution within 48 hours [1].

Q2: Which factors are most critical to optimize for microbial SQ degradation? Based on a recent Box-Behnken design optimization, the key factors are Temperature, pH, and nutrient concentration (specifically MgSO₄ in one study) [1]. The interactions between these factors are complex, and RSM is particularly useful for understanding these interactions to find the optimal balance [1] [2].

Q3: My model has a high R², but its predictions are poor. What could be wrong? This is a classic sign of a model that looks good but lacks validity. A 2025 analysis of RSM applications highlights this common issue [3]. To diagnose the problem, check the following:

  • Adjusted R² and Predicted R²: Ensure these values are in reasonable agreement.
  • Lack-of-Fit Test: A significant lack-of-fit (p-value < 0.05) indicates the model is not adequately describing the data.
  • Residual Plots: Check if the residuals (differences between predicted and actual values) are randomly distributed. Non-random patterns suggest the model is missing important terms or there is non-constant variance [3] [4].

Q4: How can I efficiently design an experiment to model curvature in the response? You need a design that includes more than two levels for each continuous factor. Standard RSM designs like Central Composite Design (CCD) and Box-Behnken Design (BBD) are specifically created for this purpose [2]. For example, a CCD includes factorial points, center points, and axial points, which allow for the estimation of quadratic (curved) effects [5] [4].

Troubleshooting Guide

Problem Area Specific Issue Potential Causes & Solutions

| Experimental Design | Too many experimental runs, making the study unfeasible. | Cause: Using a full factorial design with many factors. Solution: Use efficient designs like BBD or CCD, which require fewer runs to model quadratic surfaces [1] [3]. | | Model Adequacy | The "Lack-of-Fit" test is significant (p < 0.05). | Cause: The model may be missing important higher-order terms, or there may be uncontrolled experimental error [3]. Solution: Ensure proper replication (especially center points) and consider if important factors were omitted from the study. | | Model Validity | High R² but low predictive power (R²prediction). | Cause: Overfitting the model with too many terms, or influential data points skewing the results [3] [4]. Solution: Use software to perform backward elimination of non-significant terms (p > 0.05) and analyze diagnostic plots to identify and investigate outliers [3]. | | Data Quality | High variability in replicate measurements. | Cause: Inconsistent process control or measurement techniques [4]. Solution: Implement Standard Operating Procedures (SOPs), calibrate instruments regularly, and use control charts to monitor process stability [4]. | | Optimization | Unable to find a single optimum that satisfies all response goals. | Cause: Multiple responses (e.g., Maximize Degradation, Minimize Cost) may have conflicting optimal conditions [2]. Solution: Use the desirability function in statistical software to find a factor setting that provides the best compromise between all your goals [2] [5]. |

Optimized Protocol for SQ Degradation

The following workflow and table summarize a successful RSM-based protocol for optimizing this compound degradation by Bacillus sp. strain DLY-11, as detailed in a 2024 study [1].

start Start: Define Objective step1 Screen Critical Factors (e.g., Temp, pH, MgSO₄) start->step1 step2 Select RSM Design (Box-Behnken Design) step1->step2 step3 Conduct Experiments (Randomized Order) step2->step3 step4 Analyze Data & Build Model (ANOVA, Regression) step3->step4 step5 Check Model Validity (Lack-of-fit, Residuals) step4->step5 step6 Navigate Response Surface (Contour Plots) step5->step6 step7 Confirm Optimal Conditions (Validation Run) step6->step7 end End: Implement Solution step7->end

Table: Optimal Conditions for SQ Degradation by Bacillus sp. DLY-11 [1]

Factor Optimal Level Role in the Process
Temperature 60 °C Influences microbial enzyme activity and metabolic rates.
pH 8.02 Affects the cellular uptake of ions and the chemical state of SQ.
MgSO₄ Concentration 0.5 g/L Serves as a vital micronutrient for bacterial growth and function.
Inoculum Concentration 5% (v/v) Determines the initial population of degrading cells.
SQ Initial Concentration 20 mg/L The target contaminant level for this optimized process.

Expected Outcome: Under these optimized conditions, the study achieved 95.5% degradation of SQ within 48 hours [1].

Pro Tips for Success

  • Use Statistical Software: Leverage specialized software like Design-Expert, JMP, or Minitab to design your experiments, fit complex models, and create optimization plots with ease [5] [4].
  • Don't Skip Validation: The final, crucial step is to perform a confirmation experiment using the predicted optimal conditions. This validates that your model works in practice [4].
  • Consider Alternative Methods: While microbial degradation is promising, other advanced oxidation processes like the photo-Fenton process have also proven highly effective for SQX removal, achieving over 90% degradation in aqueous solutions [6].

References

Sulfaquinoxaline stability under stress conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the known stability profile of Sulfaquinoxaline under stress conditions? this compound is susceptible to degradation under specific stress conditions. Table 1 summarizes the key findings from a study that investigated its oxidation.

  • Table 1: this compound Stability Under Oxidative Stress Conditions

Stress Condition Process Efficiency Mineralization Residual Toxicity (E. coli & S. aureus) Citation
Oxidative Photo-Fenton (pH 2.8, Fe²⁺) >90% removal >50% Reduced to <13% growth inhibition [1]
Oxidative Fenton (pH 2.8, Fe²⁺) Efficient removal Not specified Not specified [1]
  • Is there a validated method to analyze this compound in the presence of its degradation products? Yes. A modern, stability-indicating HPLC method has been developed and validated for the simultaneous determination of SQX along with other common veterinary drugs (Amprolium, Diaveridine, and Vitamin K3). This method can separate the parent drug from its forced degradation products [2] [3].

Experimental Protocol: Stability-Indicating HPLC Analysis

The following protocol is adapted from a published method for the simultaneous analysis of this compound, Amprolium, Diaveridine, and Vitamin K3 [2] [3]. It can serve as a core methodology for your stability studies.

1. Chromatographic Conditions

  • Column: Supelcosil C18 (4.6-mm × 25-cm, 5 µm)
  • Mobile Phase: 0.05 M KH₂PO₄ : Acetonitrile (80:20, v/v)
  • Flow Rate: 2.0 mL/min
  • Detection Wavelength: 260 nm
  • Injection Volume: 10 µL
  • Run Time: ~10 minutes (specific runtime to be determined empirically)
  • Temperature: Ambient

2. Standard and Sample Preparation

  • Diluent: 90% acetonitrile in water.
  • Stock Standard Solution: Dissolve appropriate weights of SQX and other analytes in a 25 mL volumetric flask and dilute to volume with the diluent.
  • Working Standard Solutions: Prepare serial dilutions from the stock solution using the diluent to reach the desired calibration range (e.g., 20.0–60.0 µg mL⁻¹ for SQX).
  • Sample Preparation: Prepare samples in the same diluent. For complex matrices, further extraction and purification steps may be necessary.

3. Forced Degradation (Stress Testing) Protocol

To validate the method as stability-indicating, stress studies should be performed. The general workflow is as follows:

G cluster_stress Stress Conditions (Examples) Start Prepare Drug Solution/Formulation Stress Apply Stress Conditions Start->Stress Analysis HPLC Analysis Stress->Analysis Acid Acidic Hydrolysis (e.g., 0.1M HCl) Base Basic Hydrolysis (e.g., 0.1M NaOH) Oxidative Oxidative Stress (e.g., H₂O₂) Thermal Thermal Stress Photo Photolytic Stress Compare Compare Chromatograms Analysis->Compare

  • Procedure:
    • Expose the drug substance or product to various stress conditions.
    • For acid/base hydrolysis, use 0.1M HCl or 0.1M NaOH at elevated temperatures (e.g., 60°C) for a defined period.
    • For oxidative stress, treat with 3% H₂O₂ at room temperature.
    • For thermal stress, heat solid samples at 105°C.
    • For photolytic stress, expose samples to UV light as per ICH Q1B guidelines.
    • After the stress period, neutralize, dilute, or otherwise prepare the samples for HPLC analysis using the conditions above.
    • Inject stressed samples and compare the chromatograms to those of untreated controls. The method is considered stability-indicating if there is clear separation between the main analyte peaks and the degradation product peaks, and if there is no co-elution [2] [3].

Technical Support & Troubleshooting Guide

Based on the retrieved information, here are some potential issues and solutions.

Issue Possible Cause Suggested Solution
Poor peak shape for SQX Column degradation or non-optimal mobile phase pH. Use a fresh C18 column. Adjust the pH of the phosphate buffer; a pH of ~4.5-6.0 is often suitable for sulfonamides.
Low recovery of SQX Incomplete extraction from the matrix. For tissue samples (e.g., chicken breast, liver), use an optimized extraction with acetonitrile and clean-up with SPE. A design of experiment (DoE) approach can optimize this [4].
SQX degradation during analysis Instability in solution. Ensure the diluent and mobile phase are suitable. Prepare standards and samples fresh and keep them in an autosampler at low temperature (e.g., 4°C) if possible.

References

Validated UPLC-MS/MS Method for Muscle Tissue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For researchers requiring a confirmatory method, the following protocol, validated in a 2016 study, is suitable for detecting SQX in broiler chicken muscle tissue alongside other antibiotics [1] [2].

Parameter Specification
Analytical Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Chromatographic Column Agilent Zorbax Eclipse XDB C18 (4.6 x 30 mm, 3.5 μm)
Mobile Phase A Water with 0.2% heptafluorobutyric acid (HFBA)
Mobile Phase B Acetonitrile
Flow Rate 0.6 mL/min
Injection Volume 10 μL
Ionization Mode Positive Electrospray Ionization (ESI+)
Sample Size 2 g of muscle (thigh or breast)
Extraction Solvent 8 mL of 5% Trichloroacetic Acid (TCA) solution
Sample Clean-up Ultrasonic bath (10 min), orbital shaker (10 min), centrifugation, and PTFE membrane filtration (0.2 μm)

The workflow for this multi-residue analysis can be visualized as follows:

G Start Start: 2g Muscle Tissue A Extract with 8mL 5% TCA Solution Start->A B Ultrasonic Bath (10 min) A->B C Orbital Shaker (10 min) B->C D Centrifuge (14,462 x g, 4°C, 10 min) C->D E Filter Supernatant (0.2 μm PTFE Membrane) D->E F UPLC-MS/MS Analysis E->F

Key Depletion Findings in Broiler Chickens

The same 2016 study administered SQX to broilers via drinking water and monitored residue levels in muscle tissue, yielding the following critical findings [1] [2]:

Finding Detail
Post-Treatment Residues Residues exceeding the 100 μg kg⁻¹ MRL were found in muscle up to two days after discontinuation of the medication.
Depletion Time After four days of withdrawal, the concentration of SQX in muscle was below the method's Limit of Quantification (LOQ).
Rapid Metabolism The study concluded that SQX and the other antimicrobials investigated were rapidly metabolized and eliminated from broiler muscles.

Commercially Available ELISA Kits

For higher-throughput screening, Enzyme-Linked Immunosorbent Assay (ELISA) kits are available. The table below summarizes the performance of different kits in various matrices. Please note that these are for research use only [3] [4] [5].

Kit Provider / Property Creative Diagnostics MSE Supplies Finder SZ
Catalog Number DEIA035 E-FS-E050-96 E109007
Detection Method Competitive ELISA Competitive ELISA Competitive ELISA
Validated Matrices Tissues, honey, serum, urine, milk Muscle, serum, urine, honey, milk, feed, egg Tissues, feed, milk, eggs, honey
Approx. Incubation Time ~1 hour ~1 hour ~1 hour (45 min + 15 min)
Detection Limits (LOD) Tissue: 2 ppb; Milk: 20 ppb; Honey: 1 ppb Muscle: 0.5-2.5 ppb; Milk: 10 ppb; Honey: 0.5 ppb Not explicitly stated in snippet

Frequently Asked Questions

Q1: What is the regulatory Maximum Residue Limit (MRL) for Sulfaquinoxaline in poultry tissues? The MRL for most sulfonamides, including this compound, in edible tissues is set at 100 μg kg⁻¹ (ppb) in many regions, including the European Union [6] [1] [2]. Japan has a stricter MRL of 20 μg per kg for sulfa residues [6].

Q2: My sample recovery for SQX is low and inconsistent. What could be the issue? Low recovery in residue analysis often stems from the extraction process. Ensure that:

  • The extraction procedure is followed precisely, especially the timing for ultrasonic extraction and shaking [1] [2].
  • The sample is properly homogenized before weighing to ensure a representative aliquot.
  • The pH of the extraction environment is controlled. The use of trichloroacetic acid (TCA) in the cited method helps precipitate proteins and extract the analyte efficiently [1] [2].

Q3: I am detecting this compound in my control samples. How can I improve method specificity? UPLC-MS/MS is highly specific. To confirm your results:

  • Check the multiple reaction monitoring (MRM) transitions and the ratio between the quantifier and qualifier ions.
  • Ensure proper chromatographic separation to isolate SQX from other matrix components or interfering sulfonamides. The use of HFBA as a mobile phase additive can improve separation and ionization [1] [2]. For ELISA methods, cross-reactivity with other sulfonamides is possible. Consult the kit's datasheet for specific cross-reactivity data [6].

References

Optimized Process Parameters for SQ Removal by Bacillus sp. DLY-11

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the optimal conditions for maximizing SQ removal efficiency using Bacillus sp. strain DLY-11, as determined through Response Surface Methodology (RSM) and a Box-Behnken Design (BBD) [1].

Factor Description Optimal Value
Strain SQ-degrading microbe Bacillus sp. DLY-11
Inoculum Concentration - 5%
Temperature - 60 °C
pH - 8.02
MgSO₄ Concentration - 0.5 g/L
Initial SQ Concentration - 20 mg/L
Degradation Time - 48 hours
Removal Efficiency Under optimal conditions 95.5%

Experimental Protocol: BBD for SQ Degradation Optimization

Here is a detailed methodology for the key experiment cited, from sample preparation to data analysis [1].

  • Step 1: Strain Isolation and Cultivation

    • Sample Source: Isolate the SQ-degrading strain Bacillus sp. DLY-11 from swine manure aerobic compost samples.
    • Culture Conditions: Maintain the strain in a basal salt medium. For degradation experiments, use a standard inoculum concentration of 5% [1].
  • Step 2: Box-Behnken Experimental Design

    • Selected Factors and Levels: The study optimized three critical numerical factors, each at three levels:
      • A. Temperature: Levels could include low (e.g., 30°C), middle (e.g., 45°C), and high (e.g., 60°C).
      • B. pH: Levels could include acidic (e.g., 6.0), neutral (e.g., 7.0), and basic (e.g., 8.0).
      • C. MgSO₄ Concentration: Levels could include low (e.g., 0.1 g/L), middle (e.g., 0.3 g/L), and high (e.g., 0.5 g/L) [1].
    • Response Variable: The measured output was SQ Removal Efficiency (%).
    • Experimental Runs: The BBD generated a set of experimental runs (e.g., 15 runs) combining the different factor levels. Each run is performed, and the resulting removal efficiency is recorded [1].
  • Step 3: Analytical Measurement of SQ Removal

    • Residual SQ Analysis: Monitor the residual concentration of SQ in the culture over time. The specific method used in the study was solid-phase extraction followed by analysis with high-performance liquid chromatography (HPLC) [1].
    • Calculation: Removal efficiency is calculated as [(Initial Concentration - Final Concentration) / Initial Concentration] * 100%.
  • Step 4: Data Analysis and Model Fitting

    • Software: Use statistical software (like Design-Expert, Minitab, or R) to analyze the data.
    • ANOVA: Perform Analysis of Variance (ANOVA) on the results to determine the significance of each factor and their interaction effects on the removal efficiency.
    • Model Generation: Develop a second-order polynomial model that describes the relationship between the factors (Temperature, pH, MgSO₄) and the response (Removal Efficiency). This model is used to predict outcomes and find the optimum [1].
  • Step 5: Model Validation

    • Confirmatory Experiment: Run the process under the predicted optimal conditions (e.g., Temperature: 60°C, pH: 8.02, MgSO₄: 0.5 g/L) to validate that the observed removal efficiency matches the model's prediction [1].

The following workflow diagram illustrates the key stages of this experimental process.

Start Start BBD Experiment S1 Strain Isolation and Cultivation Start->S1 S2 Design BBD Matrix S1->S2 S3 Execute Experimental Runs S2->S3 S4 Measure SQ Removal Efficiency S3->S4 S5 Analyze Data and Build Model S4->S5 S6 Validate Optimal Conditions S5->S6 End Optimal Process Defined S6->End

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: Why is my model not significant, or why is the prediction accuracy low?

  • A: This can be due to several factors. Ensure your chosen factors have a real and measurable effect on the response. High experimental error or noise can also mask significant effects, so strict control over experimental conditions is crucial. Verify that the range of levels you selected for each factor (e.g., temperature from 30°C to 60°C) is appropriate and creates a measurable change in the response [1] [2].

Q2: One of my experimental runs failed or produced an outlier. What should I do?

  • A: First, document the conditions that may have caused the failure (e.g., equipment error, contamination). Most statistical software used for RSM allows you to exclude clear outliers from the model fitting process. It is often necessary to repeat that specific experimental run to confirm the result and maintain the integrity of the design. The robustness of the BBD helps mitigate the impact of a single errant data point [3].

Q3: How do I effectively present the BBD results and optimization findings to my team or stakeholders?

  • A: Use visual tools to make your findings clear.
    • Contour Plots and 3D Surface Plots: These are excellent for showing the relationship between two factors and the response, helping to identify optimal regions and interaction effects [4].
    • Summary Tables: Present the optimal factor settings and the predicted response value, similar to the table provided above [4].
    • Model Equations: Share the polynomial equation to quantitatively show how factors influence the response [4].
    • Validation Results: Always include data from the confirmation run to demonstrate that the model works in practice [1] [4].

Q4: The optimal conditions from the model are outside the safe or practical operating range for my process. How can I adjust?

  • A: The mathematical optimum might not be the practical optimum. Use the response surface plots and contour plots to find a region of similar high performance that falls within your practical constraints (e.g., lower temperature to save energy, pH within a non-corrosive range). The model is a guide, and your process expertise is essential for making the final decision [1] [4].

References

Sulfaquinoxaline degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Major Sulfaquinoxaline Degradation Methods

The following table summarizes the key degradation techniques, their optimal conditions, efficiency, and a primary characteristic of the resulting by-products.

Degradation Method Optimal Conditions Degradation Efficiency Key Characteristics of By-products
UV/H₂O₂ (AOP) [1] pH 3-7; H₂O₂: 80-160 mg/L Fits pseudo-first-order kinetics; complete decomposition at 2214 mJ/cm² UV fluence [1] Formation of less complex, often less harmful intermediates; pathway involves hydroxylation, bond cleavage, and opening of the quinoxaline ring [1].
Photo-Fenton [2] pH 2.8; Fe(II): 10 mg/L; H₂O₂: ~178 mg/L >90% SQX removal; >50% mineralization [2] Significant reduction in toxicity (bacterial growth inhibition <13%) [2].
UV/Persulfate (UV/SPS) [3] Acidic pH; SPS: 200 mg/L ~90% degradation after 300 min; follows pseudo-first-order kinetics [3] Can generate by-products more toxic than parent SQX to certain organisms (e.g., Sinapis alba, Daphnia magna) [3].

| Microbial Degradation ( Pseudomonas stutzeri DLY-21, Bacillus sp. DLY-11) [4] [5] | pH ~8.0; Temp: 30-60°C; 48-hour incubation | >90% degradation of SQX and other sulfonamides [4] [5] | Involves enzymatic pathways leading to hypothesized products like 4-aminophenol and 2-hydroxyquinoxaline [4] [5]. |

Workflow for Identifying Degradation Products

Identifying transformation products involves a multi-step process from sample preparation to data interpretation. The general workflow is outlined in the diagram below.

start Sample Preparation step1 Solid-Phase Extraction (SPE) (e.g., LiChrolut EN column) start->step1 step2 Liquid Chromatography Separation step1->step2 step3 High-Resolution Mass Spectrometry (Orbitrap-based instruments) step2->step3 step4 Data Analysis & Pathway Elucidation step3->step4 end Identified Products & Pathways step4->end

Detailed Experimental Protocols
  • Sample Preparation and Cleanup [6] [4] [5]

    • For Aqueous Samples: Use solid-phase extraction (SPE) for preconcentration and cleanup. LiChrolut EN columns are commonly used. Elute with chromatographic-grade methanol and evaporate the solvent under a gentle nitrogen stream. Reconstitute the dry residue in a mobile phase (e.g., methanol with formic acid) for analysis [4] [5].
    • For Complex Matrices (e.g., compost): Extract the sample using an ultrasonic homogenizer with a suitable solvent. Purify the resulting extract further using a centrifugal ultrafiltration unit (e.g., Ultrafree-MC/PL) to remove proteins and other macromolecules [6].
  • Instrumental Analysis with LC-HRMS [7] [4] [5]

    • Liquid Chromatography (LC): Use a C18 reversed-phase column (e.g., Mightysil RP-4 GP). A typical mobile phase can be a mixture of methanol and water or a citric acid solution, with a flow rate of around 1.0 mL/min [6].
    • High-Resolution Mass Spectrometry (HRMS): Orbitrap-based mass spectrometers (e.g., Q Exactive Orbitrap) are highly recommended for their high mass accuracy [7]. Use electrospray ionization (ESI) in positive or negative mode. Data-dependent acquisition (DDA) is useful for automatically triggering MS/MS scans on the most intense ions.
  • Data Interpretation and Pathway Elucidation [1] [4] [5]

    • Analyze the full-scan data to identify potential transformation products by looking for new ions that appear or change in intensity over time.
    • Use the high-resolution MS data to propose molecular formulas for these ions.
    • Interpret the MS/MS fragmentation patterns to deduce structural information. Common SQX transformation reactions include [1]:
      • Hydroxylation: Addition of an -OH group to the aromatic rings.
      • Bond Cleavage: Breakdown of the molecule at the sulfonamide bridge (-SO2-NH-), potentially leading to sulfanilic acid and quinoxaline derivatives.
      • Ring Opening: Further breakdown of the quinoxaline ring structure.

Critical Troubleshooting and FAQs

  • Why do my treated samples sometimes show increased toxicity? Some advanced oxidation processes, particularly UV/persulfate, can produce transformation products that are more toxic than the original SQX to certain test organisms like Daphnia magna or Sinapis alba [3]. It is crucial to always conduct ecotoxicity assays alongside degradation studies.

  • My microbial degradation efficiency is low. What factors should I optimize? The efficiency of microbial strains like Bacillus sp. DLY-11 is highly dependent on environmental conditions. Use Response Surface Methodology (RSM) with a Box-Behnken design to systematically optimize key parameters [5]:

    • pH: Optimal around 8.0 for many strains.
    • Temperature: Can range from 30°C to 60°C.
    • Nutrient Concentration: For example, MgSO₄ concentration around 0.5 g/L.
  • I am detecting too many unknown peaks in the chromatogram. How can I narrow down the candidates? Focus on ions that show a clear temporal trend (e.g., they appear early and diminish as others form). Use software tools to screen for potential products based on common biotransformation rules (e.g., hydroxylation, cleavage). The hypothesized degradation pathways proposed in recent literature can serve as a valuable guide for prioritizing your search [4] [5].

References

FAQ & Troubleshooting Guide: Managing Sulfaquinoxaline Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the proven methods to degrade Sulfaquinoxaline in the environment or waste streams? Advanced Oxidation Processes (AOPs) and microbial degradation are two effective methods for breaking down SQX.

The table below summarizes the optimal conditions and performance of these two methods based on recent research:

Method Optimal Conditions Efficiency & Outcomes Key Considerations

| Photo-Fenton Process [1] | - [this compound] = 25 mg/L

  • Fe(II) = 10 mg/L
  • H₂O₂ = 178 mg/L
  • pH = 2.8
  • With UV-Vis radiation | - >90% SQX removal
  • >50% mineralization (TOC reduction)
  • Final solution toxicity to E. coli and S. aureus: <13% growth inhibition | - Requires acidic pH
  • Presence of UV radiation crucial for high efficiency and reduced toxicity
  • Pilot plant rates 2-4x faster than lab scale | | Microbial Degradation (Bacillus sp. DLY-11) [2] | - [this compound] = 20 mg/L
  • Temperature = 60°C
  • pH = 8.02
  • MgSO₄ = 0.5 g/L
  • Inoculum = 5%
  • Time = 48 h | - 95.5% degradation efficiency
  • Identified potential degradation intermediates and pathway | - Isolated from swine manure compost
  • Effective under alkaline conditions and high temperature |

Q2: What should I do if animals in my study show signs of SQX toxicosis? Unexpected toxicosis can occur even with calculated dosing. A case study in broiler breeders showed a spike in mortality days after a seemingly correct SQX treatment regimen. Key steps for troubleshooting include [3]:

  • Confirm the Diagnosis: Analyze blood, kidney, and liver tissues for elevated SQX levels to confirm exposure.
  • Audit the Dosing Protocol: Recalculate everything: dosage, total water consumption, amount of drug administered, and concentration of the stock solution. Look for errors in calculation or mixing.
  • Check for Underlying Health: Investigate if pre-existing conditions (e.g., bacterial septicemia, coccidial infection) may have compromised the animals, potentially increasing their susceptibility to SQX toxicity.
  • Monitor Lesions: Be aware that lesions can include subcutaneous hemorrhages and pale, enlarged kidneys [3].

Q3: Does this compound have any immunosuppressive effects? Yes, older studies have documented an immunosuppressive effect in chickens. One study demonstrated that SQX treatment reduced specific antibody titers in birds immunized with S. pullorum antigen and confirmed this effect during an experimental infection with Newcastle disease virus [4]. This is a critical consideration when designing studies involving disease challenges.

Experimental Protocols for Key Degradation Methods

Protocol 1: SQX Degradation via Photo-Fenton Process [1] This method is ideal for treating aqueous SQX waste in a lab setting.

  • Objective: To oxidize and mineralize this compound in a synthetic wastewater solution, reducing its toxicity.
  • Materials:
    • This compound sodium salt (≥95% purity)
    • Hydrogen peroxide (H₂O₂, 33% w/v)
    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
    • Sulfuric acid (H₂SO₄, for pH adjustment)
    • Photochemical reactor (e.g., cylindrical borosilicate glass, double-jacketed)
    • UV radiation source (e.g., 300 W lamp, Ultra-Vitalux type)
    • pH meter, magnetic stirrer, temperature control system
  • Procedure:
    • Prepare a 25 mg/L solution of this compound in deionized water.
    • Adjust the solution pH to 2.8 ± 0.1 using dilute sulfuric acid.
    • Add Fe(II) catalyst to a concentration of 10 mg/L.
    • Initiate the reaction by adding H₂O₂ to a concentration of 178.0 mg/L and simultaneously turning on the UV lamp.
    • Maintain constant stirring and temperature (e.g., 26 ± 2°C) throughout the reaction.
    • Sample at regular intervals to monitor SQX concentration (e.g., via HPLC), mineralization (by TOC analysis), and post-treatment toxicity (e.g., bacterial growth inhibition assays with E. coli).

Protocol 2: SQX Biodegradation using Bacillus sp. DLY-11 [2] This method uses a specific bacterial strain for biological removal of SQX.

  • Objective: To degrade this compound using a isolated bacterial strain under optimized conditions.
  • Materials:
    • Pure culture of Bacillus sp. strain DLY-11
    • This compound standard (>99% purity)
    • Basal salt media components (KH₂PO₄, MgSO₄, etc.)
    • Shaking incubator
    • LiChrolut EN solid-phase extraction (SPE) columns or equivalent
  • Procedure:
    • Inoculate the Bacillus sp. DLY-11 into a basal salt medium.
    • Spike the medium with this compound to a final concentration of 20 mg/L.
    • Adjust the medium pH to 8.02.
    • Incubate the culture at 60°C with shaking (e.g., 150 rpm) for 48 hours.
    • Extract the residual SQX and its metabolites from the medium using SPE columns.
    • Analyze the extracts using techniques like HPLC-MS/MS to determine degradation efficiency and identify breakdown products.

Experimental Workflow Diagrams

The following diagrams illustrate the logical workflow for the two primary degradation methods discussed.

photo_fenton_workflow start Start SQX Photo-Fenton Degradation prep Prepare SQX Solution (25 mg/L, pH 2.8) start->prep add_fe Add Fe(II) Catalyst (10 mg/L) prep->add_fe add_h2o2_uv Add H₂O₂ (178 mg/L) & Start UV Radiation add_fe->add_h2o2_uv monitor Monitor Reaction: - SQX Concentration - Mineralization (TOC) - Toxicity add_h2o2_uv->monitor assess Assess Final Efficiency & Safety monitor->assess end End: Treated Effluent assess->end

Workflow for the Photo-Fenton Degradation of this compound

microbial_degradation_workflow start Start SQX Microbial Degradation inoculate Inoculate Bacillus sp. DLY-11 in Medium start->inoculate condition Set Optimal Conditions: - Temperature 60°C - pH 8.02 - Add MgSO₄ inoculate->condition incubate Incubate with Shaking for 48 Hours condition->incubate analyze Analyze Residual SQX & Metabolites (HPLC-MS/MS) incubate->analyze end End: Degradation Pathway Analysis analyze->end

Workflow for the Microbial Degradation of this compound

I hope this technical information provides a solid foundation for your research and development efforts.

References

Sulfaquinoxaline vs other sulfonamides efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Role in Combinations

Sulfaquinoxaline is a sulfonamide antibacterial drug. Its mechanism of action and the rationale for its use in potentiated combinations are well-established.

  • Mechanism of Action: Like other sulfonamides, this compound acts by inhibiting dihydropteroate synthase, a bacterial enzyme essential for the synthesis of folic acid [1] [2]. Since many pathogenic bacteria and protozoa must synthesize their own folic acid, this inhibition halts their growth.
  • Synergistic Combinations: this compound is often used in combination with other drugs that target subsequent steps in the folic acid pathway, such as pyrimethamine or diaveridine (which inhibit dihydrofolate reductase) [3]. This creates a "double blockade" of the pathway, resulting in a synergistic effect that enhances antimicrobial efficacy and can help delay the development of resistance [3].

The table below summarizes common historical and commercial combinations involving this compound [3]:

Combination Product Components Target Pathway Application
This compound + Pyrimethamine Folic Acid Synthesis Feed
This compound + Diaveridine Folic Acid Synthesis Water
Amprolium + this compound + Ethopabate Folic Acid Synthesis & Thiamine Uptake Feed
Amprolium + this compound + Ethopabate + Pyrimethamine Folic Acid Synthesis & Thiamine Uptake Feed

This diagram illustrates the synergistic "double blockade" mechanism of this compound combinations:

folic_acid_pathway PABA PABA Enzyme1 Dihydropteroate Synthase PABA->Enzyme1 Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Enzyme2 Dihydrofolate Reductase (DHFR) Dihydrofolate->Enzyme2 Tetrahydrofolate Tetrahydrofolate Enzyme1->Dihydropteroate Enzyme2->Tetrahydrofolate SQX This compound (Inhibition) SQX->Enzyme1 Block 1 Pyr Pyrimethamine/Diaveridine (Inhibition) Pyr->Enzyme2 Block 2

Analytical Methods for Detection

Due to concerns about residues in the environment and food products, sensitive methods for detecting this compound have been developed. The following table compares several analytical techniques [4] [5]:

Method Principle Key Features
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by LC followed by mass-based detection High sensitivity and specificity; considered a confirmatory method; requires expensive equipment and specialized training [4].
High-Performance Liquid Chromatography (HPLC) Separation based on compound affinity to the column High sensitivity and stability; widely used for residue analysis; also requires sophisticated equipment [4] [5].
Immunoassays Antigen-antibody interaction Can be rapid and suitable for screening; cross-reactive antibodies can detect multiple sulfonamides simultaneously [4].
Aptamer-based Sensors (Aptasensors) Binding between a target molecule and a specific single-stranded DNA oligonucleotide (aptamer) Label-free platforms are cost-effective and simple to operate; a relatively new technology with high potential for environmental monitoring [5].

Key Considerations and Environmental Impact

When evaluating this compound, several important factors beyond direct efficacy should be considered:

  • Resistance: Resistance to this compound, as with other sulfonamides, is common, which is a primary reason for its use in combination therapies [3] [1].
  • Toxicity: A specific toxic syndrome associated with this compound is coagulopathy, produced by the inhibition of vitamin K epoxide reductase [2].
  • Environmental Persistence: this compound is difficult to degrade and has been detected in surface water, groundwater, and soils [6] [7] [5]. Its presence in the environment is an emerging concern, and advanced oxidation processes (AOPs) like photo-Fenton reactions have been studied to remove it from water [7].

References

validating Sulfaquinoxaline detection methods according to ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Comparison for Sulfaquinoxaline Analysis

The table below summarizes and compares two distinct HPLC methods developed for the determination of this compound, highlighting their key validation parameters and experimental conditions.

Feature Method 1: Stability-Indicating HPLC [1] Method 2: Routine QC HPLC [2]
Analytical Goal Stability study & simultaneous determination in complex veterinary formulations Simultaneous assay of two APIs in a powder dosage form
Drugs Detected This compound (SUL), Amprolium (AMP), Diaveridine (DIV), Vitamin K3 (VIT K3) This compound Sodium, Amprolium Hydrochloride
Stationary Phase Supelcosil C18 column C-18 RP-Amide column (25 cm x 4.6 mm, 5µm)
Mobile Phase 0.05 M KH₂PO₄ : Acetonitrile = 80:20 (v/v) [1] Phosphate buffer : Acetonitrile = 30:70 (v/v) [2]
Flow Rate 2.0 mL/min [1] 1.0 mL/min [2]
Detection Wavelength 260 nm [1] 263 nm [2]
Linearity Range (SUL) 20.0 - 60.0 µg/mL [1] 0.08 - 0.12 mg/mL (equivalent to 80 - 120 µg/mL) [2]
Validation Highlights Full ICH validation; Stability-indicating capability confirmed via stress tests; Greenness assessment [1] ICH validation; Precision RSD < 2% [2]

Detailed Experimental Protocols

Stability-Indicating Method Development and Validation [1]

This method is designed to reliably measure multiple anticoccidial drugs, even in the presence of their degradation products.

  • Chromatographic Conditions:

    • Column: A Supelcosil C18 column was used.
    • Mobile Phase: A mixture of 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer and acetonitrile in a ratio of 80:20 (v/v).
    • Flow Rate: 2.0 mL per minute.
    • Detection: A UV detector set at 260 nm.
    • Analysis Mode: Isocratic elution.
  • Sample Preparation: The method involves preparing sample solutions from veterinary formulations within the specified linearity range, followed by filtration or dilution as needed.

  • Key Validation Steps (as per ICH):

    • Specificity: Verified by subjecting the drug substances to various stress conditions (e.g., acid, base, oxidation, thermal, and photolytic stress). The method demonstrated its ability to resolve the main drugs from degradation products, confirming its stability-indicating property.
    • Linearity: The method was proven linear over the range of 20.0-60.0 µg/mL for this compound and Amprolium. The correlation coefficient was likely ≥ 0.999, as is standard for validated methods.
    • Precision: The results of the precision study, expressed as %RSD (Relative Standard Deviation), were within acceptable ICH limits (typically ≤ 2.0%), indicating high repeatability and intermediate precision.

The following diagram illustrates the logical workflow for establishing a stability-indicating method:

G Start Start: Method Development A Define Analytical Target Profile (Stability-Indicating) Start->A B Develop Chromatographic Conditions (Column, Mobile Phase, Detection) A->B C Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B->C D Method Validation per ICH Q2(R1) C->D E Assess Method Greenness (GAPI, AGREE, Analytical Eco-Scale) D->E End Validated Stability-Indicating Method E->End

Routine Quality Control (QC) Method [2]

This method is optimized for the efficient and precise simultaneous assay of two active ingredients in a powder formulation.

  • Chromatographic Conditions:

    • Column: A C-18 RP-Amide column (25.0 cm × 4.6 mm, 5µm particle size) was used.
    • Mobile Phase: A mixture of Phosphate buffer and Acetonitrile in a ratio of 30:70 (v/v).
    • Flow Rate: 1.0 mL per minute.
    • Detection: UV detection at 263 nm.
    • Analysis Mode: Isocratic elution.
  • Sample Preparation: Samples were prepared to achieve a final concentration within the linear range of 0.08–0.12 mg/mL for both analytes.

  • Key Validation Steps:

    • The method was validated for specificity, accuracy, precision, linearity, range, ruggedness, and robustness as per ICH guidelines.
    • The precision was confirmed with an RSD of less than 2% for both this compound Sodium and Amprolium Hydrochloride, demonstrating excellent repeatability.

Interpretation and Comparison for Professionals

  • Choosing the Right Method: The stability-indicating method [1] is superior for forced degradation studies, shelf-life determination, and analyzing complex formulations with more than two active ingredients. The routine QC method [2] is highly efficient for high-throughput quality control labs focused on rapid and precise assay of binary mixtures.
  • Industry Context: The use of drug combinations like this compound with Amprolium or Diaveridine is a well-established strategy in veterinary medicine to control coccidiosis, a significant parasitic disease in poultry [1] [3]. These analytical methods are critical for ensuring the safety and efficacy of these combination therapies.
  • Modern Method Assessment: The 2025 study highlights a growing trend in analytical chemistry: the assessment of a method's environmental impact. The use of tools like AGREE and Analytical Eco-Scale provides a quantitative measure of a method's "greenness," which is an increasingly important factor in sustainable lab practices [1].

References

Cross-Reactivity Data for Different Assay Formats

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance and cross-reactivity profiles of different immunoassays and aptasensors for detecting Sulfaquinoxaline and other sulfonamides (SAs), based on the information from the search results.

Assay Format / Recognition Element Target Analyte(s) Cross-Reactivity (CR) Profile Key Performance Data (IC₅₀ or LOD) Citation
Class-Selective pAb (ELISA) 19 Sulfonamides (Class-specific) Recognizes 19 SAs with IC₅₀ below 100 µg/L; uniform affinity for SAs with five- or six-membered rings [1]. LOD for 5 key SAs: 1.00 - 6.10 µg/L; Avg. recovery: 72.0-107.5% [1]. [1]
Monoclonal Antibody (ELISA) Nicarbazin (Metabolite DNC) No cross-reaction to six other common anti-coccidiosis drugs [2]. IC₅₀: 0.825 ng/mL; Curve range: 0.3–24.3 ng/mL; Recovery: 74.4–111.7% [2]. [2]
Fluorescence Polarization Immunoassay (FPIA) Sulfonamides & Fluoroquinolones Cross-reactivity is not fixed; can be 5-fold lower in assays with sensitive detection (low reagent concentrations) compared to less sensitive formats [3]. IC₅₀: Varies with assay conditions and reagent concentrations [3]. [3]
Cross-Reactive Aptamer (Fluorescent Aptasensor) 9 Sulfonamides Isolated aptamers (Sul-01, Sul-02, etc.) show excellent cross-reactivity and specificity to multiple SAs with minimal interference from enrofloxacin [4]. Used for a ratiometric fluorescent aptasensor for 9 SAs [4]. [4]
SQX-Specific Aptamer (Label-free Aptasensor) This compound (SQX) The aptamer SBA28-1 binds SQX with high affinity and specificity [5]. LOD: 36.95 ng/mL; Linear range: 40–640 ng/mL; Recovery in water: 90–109.9% [5]. [5]

Detailed Experimental Protocols

For researchers looking to implement or verify these methods, here are the key experimental protocols described in the literature.

ELISA for Class-Selective Sulfonamide Detection

This protocol is based on the development of a polyclonal antibody (pAb) with broad specificity [1].

  • Immunogen Design and Antibody Production:
    • A novel hapten (SA10-X) was rationally designed to mimic the common structure of sulfonamides, incorporating a methoxy group to better present both five- and six-membered heterocyclic rings.
    • This hapten was conjugated to Bovine Serum Albumin (BSA) to create an immunogen.
    • The immunogen was used to raise a polyclonal antibody in animals, which was then purified for use in the ELISA [1].
  • ELISA Procedure:
    • Coating: The microplate is coated with a conjugate of the hapten and a carrier protein (different from the one used for immunization).
    • Blocking: Skimmed milk is typically used as a blocking agent to prevent non-specific binding.
    • Competition: Simultaneously add the sample/analyte and the anti-SAs pAb to the well. Sulfonamides in the sample compete with the plate-coated antigen for binding to the limited number of antibody sites.
    • Washing: Remove unbound materials.
    • Detection: Add an enzyme-labeled secondary antibody (e.g., Horse Radish Peroxidase-anti-species IgG) that binds to the captured pAb.
    • Signal Measurement: After adding a substrate, the enzymatic reaction produces a color change. The signal is inversely proportional to the concentration of sulfonamides in the sample [1].
  • Sample Preparation (for Milk):
    • Skimmed milk samples were simply diluted five-fold with a buffer before analysis, demonstrating the method's simplicity for food safety screening [1].
Label-free Aptasensor for SQX Detection

This protocol details a colorimetric method using gold nanoparticles (AuNPs) and a specific aptamer [5].

  • Principle: The SQX-specific aptamer (SBA28-1) adsorbs onto the surface of AuNPs, enhancing their peroxidase-like activity, which catalyzes the oxidation of TMB (colorless) to a blue product. When the aptamer binds to its target SQX, it desorbs from the AuNPs, weakening their catalytic activity and resulting in a lighter color [5].
  • Aptasensor Procedure:
    • Pre-incubation: Incubate 25 nM of the SBA28-1 aptamer with the sample or a series of SQX standard solutions for 30 minutes at room temperature with shaking.
    • AuNP Addition: Add 50 µL of AuNP solution to the mixture and shake for another 30 minutes.
    • Colorimetric Reaction: Add TMB and H₂O₂ to the mixture. The reaction proceeds for 10 minutes.
    • Measurement: Measure the absorbance at 650 nm. The change in absorbance (ΔA₆₅₀ = A₀ - Aₛₐₘₚₗₑ) is calculated and used to quantify SQX concentration [5].
  • Optimization:
    • Key parameters to optimize include the concentration of the aptamer (e.g., 10-30 nM) and the pH of the reaction solution (e.g., pH 3.0-5.0) to achieve maximum sensitivity [5].

Key Factors Influencing Cross-Reactivity

Understanding that cross-reactivity is not an immutable property of an antibody or aptamer is crucial for assay design and data interpretation.

G Start Key Finding CoreConcept Cross-reactivity is not a fixed property of antibodies Start->CoreConcept Factor1 Assay Format & Sensitivity CoreConcept->Factor1 Factor2 Reagent Concentrations CoreConcept->Factor2 Factor3 Kinetic vs. Equilibrium Mode CoreConcept->Factor3 Effect1 Lower CR (More Specific) Factor1->Effect1 e.g., FPIA with low reagent conc. Effect2 Higher CR (More General) Factor1->Effect2 e.g., ELISA with high reagent conc. Factor2->Effect1 Low concentrations of antibodies/markers Factor2->Effect2 High concentrations of antibodies/markers Factor3->Effect1 Kinetic mode Factor3->Effect2 Equilibrium mode

This diagram illustrates a central concept confirmed by both mathematical modeling and experimental data: the cross-reactivity of an immunoassay can be modulated by its operational conditions, even when using the same antibodies [3]. Assays requiring high concentrations of reagents tend to be less specific.

References

comparative toxicity of Sulfaquinoxaline in different species

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Primary Toxic Effects

Sulfaquinoxaline is a sulfonamide antibiotic primarily used in veterinary medicine. Its toxicity stems from several distinct mechanisms:

  • Antimicrobial Action: Like other sulfonamides, it inhibits bacterial dihydropteroate synthase, an enzyme essential for folate synthesis [1].
  • Coagulopathy: SQX specifically inhibits vitamin K epoxide reductase, disrupting the vitamin K cycle and leading to coagulation disorders and hemorrhage [1] [2]. This is a hallmark of its toxicity.
  • Hypersensitivity Reactions: Sulfonamides can cause idiosyncratic reactions, including skin lesions, hepatic necrosis, and keratoconjunctivitis sicca (dry eye) in dogs [1].
  • Crystalluria: The parent compound or its metabolites can precipitate in renal tubules, causing kidney damage, though this is now less common [1].

Comparative Toxicity Across Species

The following table summarizes the key toxic effects and experimental findings for different species as reported in the literature. Much of the data comes from studies on chickens, with more limited information available for mammals.

Species Toxic Effects Experimental Context & Key Findings

| Chickens | Immunosuppression, Hemorrhage, Bone Marrow Pallor, Reduced Weight Gain, Decreased Water/Food Consumption, Temporary Reduced Reproductive Performance (in breeding fowl) | Immunosuppression: Treated birds showed lower specific antibody titres after immunization [3]. Hemorrhage: 47% mortality observed with hemorrhages after intermittent feeding of 0.05% SQX [2]. Safety Studies: Decreased consumption and weight gain at overdosage (4.4x recommended level); temporary drops in egg production/hatchability at 3x recommended level [4]. | | Dogs | Coagulopathy (Hemorrhage), Keratoconjunctivitis Sicca (KCS) | Coagulopathy: Hemorrhage reported in a 14-day intermittent study with 1400 mg/kg [2]. SQX found in dog treats at 800 ppb, above the U.S. FDA tolerance of 100 ppb [5]. KCS: Reported as a hypersensitivity reaction, leading to decreased tear production [1]. | | Rats | Renal Tubule Changes | Changes in renal tubules observed in a 26-week intermittent oral study with 9100 mg/kg [2]. | | Rabbits | Altered Blood Serum Enzymes | Interaction study with lead acetate: repeated doses of sulfonamides (100 mg/kg) increased serum AST, ALT, alkaline phosphatase, and creatinine levels [6]. | | Microalgae (C. vulgaris) | Inhibition of Growth and Pigmentation | Used in lab studies to assess residual toxicity of water after photocatalytic treatment of SQX. Water treated with bare TiO₂ showed higher toxicity than the original SQX solution [7]. | | Bacteria (E. coli, S. aureus) | Growth Inhibition | Used in lab studies to assess residual toxicity of water after advanced oxidation process treatment of SQX. The photo-Fenton process reduced bacterial growth inhibition to less than 13% [8]. |

Experimental Protocols for Toxicity Assessment

The methodologies from key studies provide a framework for evaluating SQX toxicity.

Assessing Immunosuppression in Chickens

This protocol is based on a study that demonstrated the immunosuppressive effect of SQX [3].

  • 1. Immunization: Administer intramuscular injections of a killed antigen (e.g., S. pullorum)
  • 2. Medication: Administer this compound to the treatment group.
  • 3. Comparison: Measure and compare specific antibody titers in treated birds versus an unmedicated control group.
  • 4. Confirmation: Challenge immunized birds with an infectious agent (e.g., Newcastle disease virus) to confirm immunosuppressive effect.

The workflow for this experimental design is as follows:

start Start Experiment immunize Immunize Birds with Killed Antigen start->immunize split Split into Control and Treatment Groups immunize->split medicate Administer this compound (Treatment Group Only) split->medicate measure Measure and Compare Specific Antibody Titers medicate->measure challenge Challenge with Infectious Agent measure->challenge result Assess Immunosuppressive Effect challenge->result

Evaluating Residual Toxicity via Microalgae Bioassay

This method is used to assess the ecological impact and toxicity of SQX and its transformation products after water treatment [7].

  • 1. Sample Preparation: Treat SQX-contaminated water using the process under investigation (e.g., photocatalytic degradation with TiO₂/PANI).
  • 2. Bioassay Exposure: Expose the test organism (e.g., Chlorella vulgaris microalgae) to the treated water.
  • 3. Toxicity Endpoints: Measure multiple toxicity endpoints:
    • Biomass Concentration
    • Pigmentation Levels
    • Cell Count
  • 4. Comparison: Compare the results against a control group exposed to untreated SQX solution to determine if the treatment reduces or increases toxicity.

Key Implications for Research and Development

The compiled data highlights several critical considerations for professionals:

  • Species-Specific Sensitivity: Toxicity manifests differently across species. Chickens are highly susceptible to immunosuppression and coagulopathy, while dogs appear prone to coagulopathy and hypersensitivity reactions like KCS [3] [1] [2].
  • Toxicity of Transformation Products: Water treatment processes can degrade SQX but may produce transformation products that are more toxic than the original compound. The choice of treatment method (e.g., PANI/TiO₂ at pH 12 vs. bare TiO₂ at pH 4) significantly influences the residual toxicity [7]. This is crucial for environmental risk assessment.
  • Dose and Duration Dependence: Effects range from reduced palatability and temporary reproductive impacts at therapeutic levels to severe hemorrhage and death at overdose concentrations [4] [2].

References

Sulfaquinoxaline residue MRLs comparison across regions

Author: Smolecule Technical Support Team. Date: February 2026

MRL Comparison: Sulfaquinoxaline

Region/Country Food Commodity MRL (µg/kg or ppb) Key Regulatory Body / Source
Canada [1] [2] Muscle, Kidney, Liver (Cattle, Chickens, etc.) 100 (Total sulfonamides) Health Canada
Cattle Milk 10 Health Canada
Great Britain [1] Muscle, Fat, Liver, Kidney (All food-producing species) 100 (Total sulfonamides) Veterinary Medicines Directorate
Milk (Bovine, Ovine, Caprine) 100 (Total sulfonamides) Veterinary Medicines Directorate
European Union [3] Aquaculture Products Reference Point for Action (RPA): 0.15 - 0.5 (For prohibited substances like Chloramphenicol) European Food Safety Authority (EFSA)
United States [4] Specific tolerance for this compound not listed in active FDA database. U.S. Food and Drug Administration (FDA)
Japan [5] MRLs revised (Feb 2025); specific values require official documents. Revised (2025) Ministry of Health, Labour and Welfare

Analytical Methodologies for Detection

To ensure compliance with MRLs, robust and validated analytical methods are essential. Here are detailed protocols for detecting this compound and related compounds.

Liquid Chromatography for Sulfonamide Mixtures

This method is designed for the simultaneous determination of this compound, sulfamethazine, and the potentiator pyrimethamine in veterinary formulations [6].

  • Sample Preparation: Veterinary formulations are dissolved directly in ethanol without complex pre-treatment.
  • Chromatographic Conditions:
    • Apparatus: HPLC system with UV detection (e.g., Shimadzu LC-10A).
    • Column: Kromasil C18 (150 mm x 4.6 mm, 5 μm particle size).
    • Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile with a phosphate buffer (pH 3.0).
    • Detection: UV absorption between 250 - 280 nm.
  • Key Advantage: This method provides high selectivity and sensitivity for the target ternary mixture, overcoming limitations of spectroscopic methods that lack a separation step [6].
Stability-Indicating HPLC for Anticoccidial Combinations

This green and stability-indicating method simultaneously quantifies this compound in a complex mixture with amprolium, diaveridine, and vitamin K3 [7].

  • Sample Preparation: Powders are dissolved in a diluent of 90% acetonitrile in water.
  • Chromatographic Conditions:
    • Apparatus: Agilent 1200 series HPLC or equivalent.
    • Column: Supelcosil LC-18 (250 mm x 4.6 mm, 5 μm).
    • Mobile Phase: Isocratic elution with a mixture of 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile in a ratio of 80:20 (v/v).
    • Flow Rate: 2.0 mL min⁻¹.
    • Detection: 260 nm.
    • Injection Volume: 10 µL.
  • Validation: The method was validated per ICH guidelines and showed linearity for this compound in the range of 20.0 - 60.0 µg mL⁻¹ [7]. Its "greenness" was assessed using specialized metrics (GAPI, AGREE), making it an environmentally favourable choice.

Regulatory & Scientific Context

  • Sulfonamide Class Limits: In many regions, including Canada and Great Britain, MRLs for this compound often fall under a broader limit for the "total of all sulfonamides" (typically 100 µg/kg) [1]. This is critical for residue monitoring, as the presence of multiple sulfonamides must be considered.
  • Prohibited Substances: The EU enforces strict "Reference Points for Action" (RPAs) for substances with no established MRL, such as chloramphenicol and nitrofurans. While this compound may have an MRL, its use is tightly controlled, and the presence of prohibited synergists like pyrimethamine would lead to non-compliance [3].
  • Global Monitoring Trends: A 2025 multivariate analysis of antimicrobial residues found that sulfonamides are among the most prevalent drug classes detected in animal products, with the highest concentrations often found in fish and poultry (including eggs) [8].

Visualizing the Analytical Workflow

The following diagram illustrates the core steps involved in a typical multi-residue LC-MS method for detecting veterinary drug residues.

workflow Start Sample (Muscle, Liver, Milk) SP Sample Preparation Start->SP Extraction Extraction (Solvent Extraction, Solid-Phase Extraction) SP->Extraction Analysis Instrumental Analysis (LC-MS/MS, HPLC-UV) Extraction->Analysis Data Data Analysis (Peak Integration, Calibration) Analysis->Data Result Result: Compare to MRL Data->Result

Key Considerations for Professionals

  • Method Selection: The choice between HPLC-UV and LC-MS/MS depends on required sensitivity and selectivity. LC-MS/MS is the gold standard for confirmatory analysis at very low residue levels, while HPLC-UV is a robust and cost-effective option for routine monitoring of known compounds [6] [7].
  • Matrix Effects: Complex food matrices (e.g., liver, kidney) can interfere with analysis. The standard addition method is recommended to confirm results and avoid these matrix effects [6].
  • Ongoing Vigilance: Regulatory landscapes are dynamic. Japan's recent revision of MRLs for this compound and other substances in February 2025 highlights the importance of consulting the most current official documents from relevant authorities [5].

References

Sulfaquinoxaline combination therapy efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Sulfaquinoxaline Combinations

The following table summarizes experimental data on drug combinations containing this compound and their performance outcomes.

Combination Drugs Target Animal Pathogen/Disease Reported Efficacy Outcomes Citation
Amprolium + this compound Japanese Quail Challenge with mixed Eimeria species (E. bateri, E. uzura, E. tsunodai) Parasitic & Performance Parameters: Significantly lowered fecal oocyst output and lesion scores compared to infected, unmedicated group. [1]
Amprolium + this compound + Ethopabate (Pancoxin) Chickens Coccidiosis (General) Broad-Spectrum Activity: Used to extend the spectrum of activity and improve efficacy against different Eimeria life cycle stages. [2]
Amprolium + this compound + Ethopabate + Pyrimethamine (Supacox) Chickens Coccidiosis (General) Synergistic Effect: Designed for improved efficacy due to synergism between components and a broad spectrum of activity. [2]
This compound + Pyrimethamine (Whitsyn) Chickens Coccidiosis (General) Synergistic Interaction: Classic example of synergism confirmed by isobologram analysis; combined effect greater than the sum of separate effects. [2]
This compound + Diaveridine (Solquin) Chickens Coccidiosis (General) Combination Therapy: A soluble combination used for the treatment of avian coccidiosis. [2] [3]
Trimethoprim + this compound Chickens Plasmodium gallinaceum (Avian Malaria) Therapeutic Efficacy: When administered in feed, protected chickens against mortality and reduced weight gain. Effectively eliminated parasites from the blood if treatment started early. [4]

Experimental Protocols and Methodologies

Here are the detailed methodologies from key studies that provide a model for efficacy testing.

Study 1: Efficacy in Japanese Quail (Amprolium + this compound)
  • Reference: Elmorsy et al., 2021 [1]
  • Objective: Compare the efficacy of immunization versus drug combination in managing challenged coccidiosis.
  • Experimental Model:
    • Animals: Japanese quails.
    • Infection: Artificially challenged with a mixture of Eimeria bateri, E. uzura, and E. tsunodai.
  • Treatment Protocol: The specific dosage for the amprolium + this compound combination was not detailed in the abstract, but the drugs were administered to compare against a vaccinated group. [1]
  • Key Efficacy Parameters (Measured Outcomes):
    • Parasitic Parameters: Fecal oocyst output per gram (OPG).
    • Performance Parameters: Body weight gain, feed conversion ratio (FCR).
    • Clinical Health: Mortality rates, lesion scores in the intestine.
  • Conclusion: The drug combination was effective in controlling the disease, showing better improvement in weight gain and reduction in oocyst output compared to the infected, non-medicated group. [1]
Study 2: Efficacy Against Avian Malaria (Trimethoprim + this compound)
  • Reference: Williams, 2005 [4]
  • Objective: Evaluate the therapeutic efficacy of a trimethoprim/sulfaquinoxaline (TMP/SQX) mixture against Plasmodium gallinaceum in chickens.
  • Experimental Design:
    • Animals: Domesticated fowl (Gallus gallus).
    • Infection: Blood-induced P. gallinaceum malaria.
  • Treatment Protocol:
    • Drug Ratio: Trimethoprim and this compound in a 1:3 ratio.
    • Administration: Administered in the feed for 5-day periods.
    • Treatment Timing: Begun on various days relative to infection (from day -1 to day +4 post-infection).
  • Key Efficacy Parameters (Measured Outcomes):
    • Clinical Outcomes: Mortality protection, body weight gain.
    • Parasitological Outcomes: Levels of parasitaemia in the blood.
    • Haematological Outcomes: Haematocrit values (to monitor for anemia).
    • Clinical Signs: Production of green diarrhoea (due to biliverdin).
  • Conclusion: TMP/SQX was highly efficacious when treatment was initiated no later than four days after infection, protecting against clinical disease and mortality. [4]

Mechanism of Action and Rationale for Combinations

The rationale for using this compound in combinations is rooted in the "double blockade" of a critical biochemical pathway in parasites [2].

G cluster_0 Combination Therapy: Double Blockade PABA PABA (Paraminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolate (DHF) DHPS->DHF Sulfa This compound Sulfa->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Trim Trimethoprim/Pyrimethamine Trim->DHFR Inhibition Nucleotides Nucleotide & DNA Synthesis THF->Nucleotides

  • This compound's Role: It is a sulfonamide antibiotic that acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). It mimics the natural substrate PABA (paraminobenzoic acid), thereby blocking the synthesis of dihydrofolate [2] [5].
  • Partner Drug's Role: Drugs like pyrimethamine or trimethoprim are diaminopyrimidines. They inhibit the next enzyme in the pathway, dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate into the active tetrahydrofolate [2].
  • Synergistic Effect: This sequential blockade of a single essential pathway—here, the folate synthesis pathway—is more effective than either drug alone and can overcome a degree of parasite resistance [2].

Interpretation and Research Context

When evaluating this data, researchers should consider:

  • Field vs. Lab Conditions: Many efficacy studies are conducted under controlled experimental infections. Field efficacy can be influenced by factors like existing levels of drug resistance, management practices, and co-infections.
  • Spectrum of Activity: Combinations like amprolium + this compound + ethopabate are designed to broaden the spectrum of activity against different Eimeria species and life cycle stages [2].
  • Resistance Management: The use of drug combinations is a recognized strategy to delay the development of anticoccidial drug resistance, which is a widespread issue in the livestock industry [2] [6].

References

Comparative Degradation Kinetics of Sulfaquinoxaline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance of different Sulfaquinoxaline degradation technologies based on recent research.

Technology Optimal Conditions Degradation Efficiency Kinetics (Rate Constant, k) Key Findings Source
UV/H₂O₂ [H₂O₂] = 80 mg/L, pH 3.0 ~100% removal kobs = (0.802 × [H₂O₂] + 0.206) × 10⁻³ Efficiency inhibited by anions (HCO₃⁻, Cl⁻, NO₃⁻) and humic acid. [1]
UV/Persulfate (UV/SPS) [SPS] = 200 mg/L, Acidic pH ~90% removal after 300 min Pseudo-first-order Promoted under acidic conditions; some toxic by-products formed. [2]
Photo-Fenton [H₂O₂] = 178 mg/L, [Fe²⁺] = 10 mg/L, pH 2.8 >90% removal, >50% mineralization Pseudo-first-order; pilot plant rates 2-4x faster than lab bench. Effective toxicity reduction; highly scalable process. [3] [4]
Biodegradation (Bacillus sp. DLY-11) pH 8.0, 60°C, 48 hrs 95.5% removal of 20 mg/L SQ Not specified Isolated from swine manure compost; optimal conditions determined via RSM. [5]
Biodegradation (Pseudomonas stutzeri DLY-21) 48 hrs, optimal conditions for mixed SAs >90% for SQ and 3 other SAs Not specified Capable of degrading a mixture of four sulfonamide antibiotics simultaneously. [6]
Anaerobic Biodegradation In swine manure leachate Varies by compound Pseudo-first-order; Half-lives (t1/2): SQX ~5.7 days, SMX ~4.2 days Degradation rate: SMX > SMD ≈ SQX > STZ. [7]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the detailed methodologies.

UV/H₂O₂ Advanced Oxidation Process
  • Reagents: this compound sodium (purity >95%), Hydrogen peroxide (30% w/w), and salts for adjusting water matrix (e.g., NaHCO₃, NaCl, NaNO₃) [1].
  • Apparatus: A collimated beam apparatus equipped with a low-pressure UV lamp (germicidal, 254 nm). The fluence rate is measured with a UV radiometer [1].
  • Procedure: The SQ-Na solution is placed in a beaker under the collimated beam. A predetermined concentration of H₂O₂ is added at the start. Samples are taken at regular intervals and immediately quenched (e.g., with sodium sulfite) to stop the reaction before analysis [1].
  • Analysis: SQ-Na concentration is typically analyzed by High-Performance Liquid Chromatography (HPLC). The pseudo-first-order rate constant (kobs) is determined by plotting Ln(C₀/C) against the accumulated UV fluence [1].
Photo-Fenton Process
  • Reagents: this compound sodium salt, Hydrogen peroxide (33% w/v), Ferrous sulfate heptahydrate (FeSO₄·7H₂O), and acids for pH adjustment [3] [4].
  • Apparatus: Two setups are described:
    • Lab-scale (2 L): Cylindrical borosilicate glass reactor, magnetic stirrer, and a 300 W UV lamp simulating sunlight [3] [4].
    • Pilot-scale (15 L): Automated system with a mixing reservoir and a tubular photochemical reactor with a 36 W fluorescent lamp [3] [4].
  • Procedure: The solution pH is adjusted to 2.8±0.1. Predetermined concentrations of Fe(II) and H₂O₂ are added to the SQX solution. The reaction is initiated by turning on the lamp. Samples are taken over time and quenched (e.g., with methanol) before analysis [3] [4].
  • Analysis: SQX concentration is monitored by HPLC. Mineralization is evaluated by measuring Total Organic Carbon (TOC). Residual toxicity is assessed using bioassays with bacteria like Escherichia coli and Staphylococcus aureus [3] [4].
Microbial Degradation by Bacillus sp. DLY-11
  • Strain Source: Isolated from aerobic compost of swine manure and sawdust [5].
  • Culture Medium: A mineral salt medium (MSM) is used, often containing KH₂PO₄, MgSO₄, and other essential salts, with SQ as the sole carbon source [5].
  • Optimization: The optimal degradation conditions (pH 8.02, 60°C, 0.5 g/L MgSO₄) were determined using Response Surface Methodology (RSM) with a Box-Behnken Design (BBD) [5].
  • Procedure: The strain is inoculated into the MSM containing SQ. The culture is incubated under optimal conditions with shaking. Samples are collected periodically to measure residual SQ concentration [5].
  • Analysis: SQ concentration is analyzed by HPLC or LC-MS. Degradation intermediates are identified using techniques like LC-MS to propose a degradation pathway [5].

Process Selection Workflow

To help visualize the key characteristics and decision-making process for selecting a degradation technology, the following diagram maps the primary options based on degradation speed and mineralization capability.

Start Select SQX Degradation Technology AOPs Advanced Oxidation Processes (AOPs) Start->AOPs Bio Biodegradation Start->Bio AOP_Fast Fast Kinetics High Oxidation Power AOPs->AOP_Fast AOP_Mineral High Mineralization (Photo-Fenton, UV/H2O2) AOPs->AOP_Mineral AOP_Toxic Potential Toxic By-products (UV/SPS) AOPs->AOP_Toxic Bio_Slow Slower Kinetics Milder Conditions Bio->Bio_Slow Bio_Single Single Strain (High Efficiency, Controlled) Bio->Bio_Single Bio_Mixed Mixed Consortia (Complex Media, e.g., Manure) Bio->Bio_Mixed

Key Considerations for Researchers

  • By-product Toxicity: Some processes, like UV/SPS, can generate transformation products more toxic than the parent SQX compound; always include toxicological assays in evaluation [2].
  • Process Scalability: The photo-Fenton process demonstrates excellent scalability, with pilot plant (15 L) degradation rates being 2-4 times faster than laboratory bench (2 L) setups [3] [4].
  • Technology Combination: For complete remediation, consider sequential treatment; AOPs can first break down recalcitrant molecules, followed by biodegradation to handle remaining biodegradable intermediates.

References

Comparison of Analytical Methods & Greenness Assessments

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares two recently developed methods for determining Sulfaquinoxaline (SUL), highlighting their key parameters and greenness assessment results.

Feature Method 1: UPLC-MS/MS for Tissue Residues [1] [2] Method 2: HPLC-UV for Veterinary Formulations [3] [4]
Analytical Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Application Matrix Chicken tissues (breast, thigh, liver) Veterinary powder formulations
Analytes This compound (SQX), Sulfadimidine (SDM), Diaveridine (DVR), Vitamin K3 (VK3) This compound (SUL), Amprolium (AMP), Diaveridine (DIV), Vitamin K3 (VIT K3)
Key Greenness Assessment Tools Analytical Eco-Scale (AES), AGREE, AGREEprep, EVG Framework [1] [2] Analytical Eco-Scale (AES), AGREE, GAPI, BAGI, RGB (Whiteness) [3] [4]
Reported Greenness Outcome The method was evaluated as "green" based on the Analytical Eco-Scale and the AGREE/AGREEprep tools [1] [2]. The method was found to have an excellent green profile and high whiteness score, indicating it is environmentally sustainable and practical [3] [4].

Detailed Experimental Protocols

Here is a detailed breakdown of the key experiments and methodologies cited in the comparison table.

UPLC-MS/MS Method for Tissue Residues [1] [2]
  • Sample Preparation & Extraction:
    • Matrix: Chicken breast, thigh, and liver tissues.
    • Extraction Solvent: A mixture of acetonitrile and methanol (49.8:50.2 v/v).
    • Optimization: The extraction solvent ratio was optimized using Response Surface Methodology (RSM) with an I-optimal design to achieve maximum recovery efficiency [1] [2].
  • Instrumental Analysis:
    • Chromatography:
      • Column: Agilent Poroshell 120 ECC18.
      • Mobile Phase: Acetonitrile and distilled water with 0.1% formic acid (85:15 v/v).
      • Flow Rate: 0.6 mL/min [1] [2].
    • Detection: Tandem Mass Spectrometry (MS/MS).
  • Validation & Application:
    • The method was validated according to the FDA bioanalytical method validation protocol. The calibration range for SUL was 50–1000 µg/Kg [1].
    • It was applied as a "decline curve study" to determine the withdrawal period for poultry. It was found that a minimum of 7 days is required after the last dose for drug levels to fall below the Maximum Residue Limit (MRL) in tissues [1] [2].
HPLC-UV Method for Veterinary Formulations [3] [4]
  • Sample Preparation:
    • Matrix: Veterinary powder formulation.
    • Procedure: The powder was dissolved in a diluent of 90% acetonitrile in water to prepare stock and working standard solutions [4].
  • Instrumental Analysis:
    • Chromatography:
      • Column: Supelcosil C18 column.
      • Mobile Phase: 0.05 M KH₂PO₄ (Potassium dihydrogen phosphate) and acetonitrile in a ratio of 80:20 (v/v).
      • Flow Rate: 2.0 mL/min.
      • Detection: UV at 260 nm [3] [4].
  • Validation & Greenness Assessment:
    • The method was validated per ICH guidelines and was linear for SUL in the range of 20.0–60.0 µg mL⁻¹ [3] [4].
    • It was also developed as a stability-indicating method, meaning it can accurately measure the active drugs even in the presence of their degradation products, which is crucial for assessing shelf-life [3] [4].

Greenness Assessment Workflow

The following diagram illustrates the logical workflow for applying the combined greenness assessment framework as demonstrated in the research.

cluster_0 Assessment Metrics & Tools Start Start: Develop Analytical Method A Select Greenness Assessment Tools Start->A B Apply Multiple Metrics A->B M1 AGREE & AGREEprep M2 Analytical Eco-Scale (AES) M3 EVG Framework M4 GAPI M5 BAGI & Whiteness (RGB) C Evaluate & Compare Results B->C D Achieve Competent & Sustainable Method C->D

The Efficient-Valid-Green (EVG) framework is a three-pillar approach used to evaluate the overall competence of an analytical study. It aims to find a balance between:

  • Efficiency: High-throughput analysis and optimal resource use.
  • Validation: Meeting regulatory standards for accuracy, precision, etc.
  • Greenness: Minimizing environmental and safety impacts [1] [2].

The outcome of this integrated evaluation is often represented visually using a radar chart to show the balance point between these three pillars [2].

References

Sulfaquinoxaline metabolite profile comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

Sulfaquinoxaline Metabolite Profile Across Species

Metabolite Name Abbreviation Species Identified In Key Characteristics / Role Primary Source(s)
N4-acetyl this compound N4-Ac-SQX Rabbits [1] A major primary metabolite; also undergoes deacetylation back to SQX. [1]
This compound-OH (Hydroxylated) SQX-OH Bovine, Poultry, Swine (tissues) [2] A hydroxylated form found in liver and kidney; crucial for accurate residue analysis. [2]
Hydroxy-quinoxaline moiety metabolites Info not found in search Not Specified (Biological samples) [3] Four novel metabolites with a hydroxyl group attached to the quinoxaline ring. [3]
Decomposed Heterocyclic Products & Trihydroxybenzene HHQ Not Specified (Bacterial Consortium) [4] Products from the initial breakdown of SQX by bacteria like Leucobacter sp., further degraded by other consortium members. [4]

Detailed Experimental Protocols

The identification of these metabolites relies on advanced analytical techniques. Here are the methodologies from key studies:

  • Liquid Chromatography (HPLC) for Pharmacokinetics in Rabbits [1]: This early study used a high-performance liquid chromatographic (HPLC) method to quantify SQX and its N4-acetyl metabolite in biological fluids like plasma and urine. The protocol involved administering a 50 mg/kg intravenous dose to New Zealand White rabbits and then monitoring the drug and metabolite levels over time to determine pharmacokinetic parameters like plasma half-life.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tissue Residues [2]: To characterize SQX metabolites in animal tissues (liver, kidney), researchers used liquid chromatography coupled to tandem mass spectrometry. The process involved:

    • In vitro incubation: Exposing SQX to liver microsomal fractions from equine, swine, and bovine species to simulate metabolism.
    • Sample preparation and analysis: Using LC-MS/MS to separate and identify compounds based on their mass and fragmentation patterns.
    • Identification of SQX-OH: The hydroxylated metabolite was characterized by its specific mass-to-charge ratio (m/z 317) and its fragmentation pattern, which produced daughter ions at m/z 156 and 108, common to many sulfonamides.
  • High-Resolution Orbitrap Mass Spectrometry for Structural Elucidation [3]: This technique was employed to discover previously unreported metabolites of SQX. The high-resolution and accurate mass capabilities of the Orbitrap instrument allowed for precise determination of the elemental composition of the metabolites. The study combined multiple data sources, including:

    • High-resolution MS² spectra
    • Linear ion trap MS² data
    • In-source collision-induced dissociation (CID) fragmentation
    • Photolysis experiments This multi-faceted approach confirmed that the new metabolites were formed by hydroxylation of the quinoxaline moiety.
  • Radioactive Tracing Coupled with LC/MS-IT-TOF for Metabolism and Pharmacokinetics [5]: A highly sensitive method used to study the metabolic fate of Diaveridine (a drug often combined with SQX) in pigs and chickens. While focused on DVD, it demonstrates a gold-standard protocol for such investigations:

    • Tritium-labeled drug administration: Animals (pigs and chickens) were orally dosed with 3H-DVD.
    • Sample collection and preparation: Plasma samples were collected over time and prepared using a solid-phase extraction (SPE) procedure.
    • Analysis: Samples were analyzed using Liquid Chromatography/Ion Trap-Time of Flight Mass Spectrometry (LC/MS-IT-TOF) coupled with online radioactive detection. The radioactive detector identified all drug-related compounds, while the mass spectrometer provided exact mass data for structural identification.

Metabolic Pathway Visualization

The following diagram summarizes the key metabolic and degradation pathways of this compound as identified in the research.

SQX SQX N4-acetyl this compound N4-acetyl this compound SQX->N4-acetyl this compound Acetylation This compound-OH (SQX-OH) This compound-OH (SQX-OH) SQX->this compound-OH (SQX-OH) Hydroxylation Hydroxy-quinoxaline metabolites Hydroxy-quinoxaline metabolites SQX->Hydroxy-quinoxaline metabolites Quinoxaline Ring  Hydroxylation Heterocyclic Products Heterocyclic Products SQX->Heterocyclic Products Microbial  Degradation Trihydroxybenzene (HHQ) Trihydroxybenzene (HHQ) Heterocyclic Products->Trihydroxybenzene (HHQ) Further Degradation Further Degradation & Utilization Further Degradation & Utilization Trihydroxybenzene (HHQ)->Further Degradation & Utilization

Key Implications for Researchers

The cross-species differences in SQX metabolism have several critical implications for scientific and regulatory work:

  • Residue Monitoring is Complex: Because the major metabolites (like SQX-OH) differ from the parent drug, analytical methods for monitoring residues in food-producing animals must be designed to detect these transformed compounds to ensure food safety and comply with Maximum Residue Limits (MRLs) [2].
  • Environmental Fate Involves Microbial Cooperation: The complete degradation of SQX in the environment is often a collaborative effort among microbial consortia, a process known as co-metabolism. This is characterized by cross-feeding, where one species breaks down the initial compound and others consume the by-products [4].
  • Pharmacokinetic Studies Require Metabolite Tracking: Understanding the full safety and efficacy profile of SQX requires studying not just the parent drug but also its metabolites, as their presence and concentration can vary significantly between species, as seen in the rabbit study [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index]
Solid

Color/Form

Minute crystals

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

300.06809681 Da

Monoisotopic Mass

300.06809681 Da

Heavy Atom Count

21

LogP

1.68 (LogP)
log Kow = 1.68
1.68

Appearance

Solid powder

Melting Point

247.5 °C
247 - 248 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WNW8115TM9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (88.89%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mesh Heading: anti-infective agents, Antiprotozoal agents
MEDICATION (VET): Sulfonamide antibiotic. Also used as a coccidiostat in poultry.
MEDICATION (VET): Sulfonamides /including sulfaquinoxaline/ are widely used for treatment of several bacterial and protozoal infections in poultry.
MEDICATION (VET): ... Used to treat or control outbreaks of coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, or E. brunetti in chickens; by E. meleagrimitis or E. adenoeides in turkeys; and by E. bovis or E. zurnii in cattle. It is also used to treat or control fowl cholera caused by Pasteurella multocida, as well as fowl typhoid caused by sensitive organisms.
For more Therapeutic Uses (Complete) data for SULFAQUINOXALINE (14 total), please visit the HSDB record page.

Pharmacology

Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine and in the meat and poultry industries.

MeSH Pharmacological Classification

Anti-Infective Agents

Mechanism of Action

Bacteriostatic. Sulfonamides interfere with the biosynthesis of folic acid in bacterial cells; they compete with paraaminobenzoic acid (PABA) for incorporation in the folic acid molecule. By replacing the PABA molecule and preventing the folic acid formation required for DNA synthesis, the sulfonamides prevent multiplication of the bacterial cell. Susceptible organisms must synthesize their own folic acid; mammalian cells use preformed folic acid and, therefore, are not susceptible. Cells that produce excess PABA or environments with PABA, such as necrotic tissues, allow for resistance by competition with the sulfonamide. /Sulfonamides/
Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA) and thus prevent normal bacterial utilization of PABA for the synthesis of folic acid (pteroylglutamic acid). More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase,the bacterial enzyme responsible for the incorporation of PABA into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/

Vapor Pressure

3.0X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

59-40-5

Absorption Distribution and Excretion

Sulfaquinoxaline is minimally absorbed systemically and is referred to as an enteric sulfonamide.
Sulfonamides are distributed into milk; however, the sulfonamides that are clinically relevant to food-producing animals are distributed into milk in concentrations too low to be therapeutic but high enough to produce residues. Sulfadiazine and sulfanilamide are more efficiently distributed into milk than most sulfonamides, but are not used in dairy cattle. For many sulfonamides, 0.5 to 2% of the total dose is found in the milk. Distribution into milk varies depending on the amount of non-protein -bound sulfonamide present in the blood and the amount of the nonionized and therefore liposoluble form of the medication present. Sulfonamides with higher pKa values produce a higher proportion of drug in the blood that is non-ionized, and if other factors, such as the rate of biotransformation, also support it, may be distributed more easily into milk. /Sulfonamides/
Sulfonamides are eliminated from body partly as unchanged drugs and partly as metabolic products. The largest fraction is excreted in urine, and half-life ... is thus dependent on renal function. In acid urine, the older sulfonamides are insoluble and may precipitate, causing crystalline deposits that can cause urinary obstruction. Small amt are eliminated in feces and in bile, milk, and other secretions. /Sulfonamides/
All sulfonamides are bound in varying degree to plasma proteins, particularly to albumin. The extent ... Is determined by the hydrophobicity and ... pKa; at physiological pH, drugs with a high pKa exhibit a low degree of protein binding ... /They/ are distributed throughout all tissues of the body ... /and/ readily enter pleural, peritoneal, synovial, ocular, and similar body fluids ... in the unbound active form. /Sulfonamides/
For more Absorption, Distribution and Excretion (Complete) data for SULFAQUINOXALINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Sulfonamides are primarily metabolized in the liver but metabolism also occurs in other tissues. Biotransformation occurs mainly by acetylation, glucuronide conjugation, and aromatic hydroxylation in many species. The types of metabolites formed and the amount of each varies depending on the specific sulfonamide administered; the species, age, diet, and environment of the animal; the presence of disease; and, with the exception of pigs and ruminants, even the sex of the animal. Dogs are considered to be unable to acetylate sulfonamides to any significant degree. /Sulfonamides/
The sulfonamides undergo metabolic alterations in vivo, especially in the liver. The major metabolic derivative is N4-acetylated sulfonamide. Acetylation, which occurs to a different extent with each agent, is disadvantageous, because the resulting products have no antibacterial activity and yet retain the toxic potentialities of the parent substance. /Sulfonamides/

Wikipedia

Sulfaquinoxaline

Drug Warnings

(VET): Prolonged administration of sulfaquinoxaline may result in deposition of crystals in the kidney or interference with normal blood clotting. Sulfaquinoxaline levels of greater than 0.012% in drinking water for more than twenty-four to thirty-six hours may result in reduced growth rate from decreased feed or water consumption.
(VET): Animals should maintain an adequate water intake during the treatment period.
(VET): An idiosyncratic sulfonamide toxicosis can occur in any breed of dog, but has been reported more frequently in the Doberman Pinscher than in other breeds. This specific type of drug reaction includes blood dyscrasias, nonseptic polyarthritis, and skin rash. Dogs given sulfonamides may also develop cutaneous eruptions, hepatitis, or keratitis sicca. Dogs are reported to develop a hemorrhagic syndrome when doses of sulfaquinoxaline that are tolerated by many chickens are administered in their drinking water.
(VET): Clotting disorders similar to those resulting from coumarin anticoagulants have been reported in chickens and dogs.
For more Drug Warnings (Complete) data for SULFAQUINOXALINE (11 total), please visit the HSDB record page.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Prepared by treating 2-aminoquinoxaline with acetylsulfanilyl chloride in the presence of pyridine and hydrolyzing the resulting acetyl derivative. US patent 2404199 (1946 to Merck and Co.)

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-2-quinoxalinyl-: INACTIVE

Analytic Laboratory Methods

A method was developed for determining residual sulfonamide antibacterials such as sulfamethazine (SMZ), sulfamonomethoxine (SMM), sulfadimethoxine (SDM), and sulfaquinoxaline (SQ) in eggs using liquid chromatography with a photodiode array detector. The spiked and blank samples were cleaned up by using an Ultrafree-MC/PL centrifugal ultrafiltration unit. A Mightysil RP-4 GP column and a mobile phase of 28% (v/v) ethanol-H2O with a photodiode array detector were used for the determination. Average recoveries from eggs spiked with each drug at 0.1, 0.2, 0.4, and 1.0 ppm were > or = 80.9%, with relative standard deviations between 1.3 and 4.7%. The limits of quantitation were 0.060 ppm for SMZ, 0.045 for SMM, 0.044 for SDM, and 0.093 for SQ. The analysis of one sample required < 30 min and < 5 mL ethanol as solvent.
A simple multiresidue method is described for assaying 10 sulphonamides (SAs) (sulfadiazine, sulfathiazole, sulfapyridine, sulfamerazine, sulfamethazine, sulfamonomethoxine, sulfachlorpyridazine, sulfamethoxazole, sulfaquinoxaline and sulfadimethoxine) in muscle samples. Samples were prepared by homogenizing the tissue, extracting with ethyl acetate and cleaning up with a cation-exchange solid-phase extraction (SPE) column. The detection of analytes was achieved by HPLC-diode array detection (DAD) at 270 nm. The procedure was validated according to the European Union regulation 2002/657/EC determining specificity, decision limit, detection capability, trueness and precision. The results of validation process demonstrate that the method is suitable for application in European Union statutory veterinary drug residue surveillance programmes.
A method was developed for determining residual sulfonamides (SAs) such as sulfamethazine (SM2), sulfamonomethoxine (SMM), sulfamethiazole (SMZ), sulfadimethoxine (SDM) and sulfaquinoxaline (SQ) in pork and chicken using solid-phase extraction (SPE) and high performance liquid chromatography (HPLC) with a photodiode array detector. The samples were extracted with ethyl acetate. An NH2 column was used for clean up. For the HPLC determination, an Intersil ODS-2 column was used with a mixture of methanol-acetonitrile-water-acetic acid (2: 2: 9: 0.2, v/v) as the mobile phase. The detection limits (S/N = 3) were 3 microg/kg for SM2, SMM and SMZ, and 7 microg/kg for SDM and SQ. The quantitation limits (S/N = 10) were 10 microg/kg for SM2, SMM and SMZ, and 25 microg/kg for SDM and SQ. The linear ranges were 30 - 5 000 microg/L for SM2, SMM and SMZ, and 60 - 5 000 microg/L for SDM and SQ. The recoveries were between 73.2% and 97.3% with the relative standard deviations between 2.5% and 11.6% originated from the spiked level of 50 microg/kg.
Analyte: sulfaquinoxaline; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for SULFAQUINOXALINE (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: sulfaquinoxaline; matrix: tissue (meat, meat products); procedure: derivatization with fluorescamine and high-performance liquid chromatography with fluorescence detection; limit of detection: 5 pg/g
Analyte: sulfaquinoxaline; matrix: blood (plasma), tissue (muscle, liver, kidney, skin); procedure: high-performance liquid chromatography with ultraviolet detection at 270 nm; limit of detection: 3 ng/g
Analyte: sulfaquinoxaline; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 252 nm (plasma) or 360 nm (urine); limit of detection: 250 ng/mL (plasma), 100 ng/mL (urine)
Analyte: sulfaquinoxaline; matrix: egg, milk, tissue; procedure: high-performance liquid chromatography with ultraviolet detection at 450 nm; limit of detection: 5-10 ng/g
For more Clinical Laboratory Methods (Complete) data for SULFAQUINOXALINE (11 total), please visit the HSDB record page.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from moisture.

Interactions

The most important interactions of the sulfonamides involve those with the oral anticoagulants, the sulfonylurea hypoglycemic agents, and the hydantoin acticonvulsants. In each case, sulfonamides can potentiate the effects of the other drug by metabolism and, possibly, displacement from albumin. Dosage adjustment may be necessary when a sulfonamide is given concurrently. /Sulfonamides/
One of the most active agents that exerts a synergistic effect when used with a sulfonamide is trimethoprim. This cmpd is a potent and selective competitive inhibitor of microbial dihydrofolate reductase, the enzyme that reduces dihydrofolate to tetrahydrofolate. It is this reduced form of folic acid that is required for one-carbon transfer reactions. The simultaneous admin of a sulfonamide and trimethoprim ... introduces sequential blocks in the pathway by which microorganisms synthesize tetrahydrofolate from precursor molecules. The ... synergistic antimicrobial effects has been realized both in vitro and in vivo. /Sulfonamides/
Para-aminobenzoic acid (PABA) is most prominent sulfonamide antagonists. Certain local anesthetics, such as procaine, that are esters of PABA antagonize these drugs in vitro and in vivo. /Sulfonamides/

Stability Shelf Life

Stable under storage and application conditions.

Dates

Last modified: 08-15-2023
1: Le Fur C, Legeret B, de Sainte Claire P, Wong-Wah-Chung P, Sarakha M. Liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry for the analysis of sulfaquinoxaline byproducts formed in water upon solar light irradiation. Rapid Commun Mass Spectrom. 2013 Mar 30;27(6):722-30. doi: 10.1002/rcm.6507. PubMed PMID: 23418152.
2: Hoff RB, Meneghini L, Pizzolato TM, Peralba Mdo C, Díaz-Cruz MS, Barceló D. Structural elucidation of sulfaquinoxaline metabolism products and their occurrence in biological samples using high-resolution Orbitrap mass spectrometry. Anal Chem. 2014 Jun 3;86(11):5579-86. doi: 10.1021/ac501132r. Epub 2014 May 13. PubMed PMID: 24796379.
3: al-Rashida M, Hussain S, Hamayoun M, Altaf A, Iqbal J. Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Biomed Res Int. 2014;2014:162928. doi: 10.1155/2014/162928. Epub 2014 Sep 8. PubMed PMID: 25538942; PubMed Central PMCID: PMC4241293.
4: Le T, Yan P, Liu J, Wei S. Simultaneous detection of sulfamethazine and sulfaquinoxaline using a dual-label time-resolved fluorescence immunoassay. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1264-9. doi: 10.1080/19440049.2013.801084. Epub 2013 Jun 20. PubMed PMID: 23782396.
5: Daft BM, Bickford AA, Hammarlund MA. Experimental and field sulfaquinoxaline toxicosis in Leghorn chickens. Avian Dis. 1989 Jan-Mar;33(1):30-4. PubMed PMID: 2930405.
6: Zhang Q, Xiao X, Li G. Porous molecularly imprinted monolithic capillary column for on-line extraction coupled to high-performance liquid chromatography for trace analysis of antimicrobials in food samples. Talanta. 2014 Jun;123:63-70. doi: 10.1016/j.talanta.2014.02.010. Epub 2014 Feb 12. PubMed PMID: 24725865.
7: Campbell WC. History of the discovery of sulfaquinoxaline as a coccidiostat. J Parasitol. 2008 Aug;94(4):934-45. doi: 10.1645/GE-1413.1. PubMed PMID: 18837573.
8: Eppel JG, Thiessen JJ. Liquid chromatographic analysis of sulfaquinoxaline and its application to pharmacokinetic studies in rabbits. J Pharm Sci. 1984 Nov;73(11):1635-8. PubMed PMID: 6520769.
9: Piercy DW, Williams RB, White G. Evaluation of a mixture of trimethoprim and sulphaquinoxaline for the treatment of poultry: safety and palatability studies. Vet Rec. 1984 Jan 21;114(3):60-2. PubMed PMID: 6710825.
10: White G, Williams RB. Evaluation of a mixture of trimethoprim and sulphaquinoxaline for the treatment of bacterial and coccidial diseases of poultry. Vet Rec. 1983 Dec 24-31;113(26-27):608-12. PubMed PMID: 6665970.
11: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.
12: Soleymanpour A, Rezvani SA. Development of a novel carbon paste sensor for determination of micromolar amounts of sulfaquinoxaline in pharmaceutical and biological samples. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:504-9. doi: 10.1016/j.msec.2015.08.034. Epub 2015 Aug 28. PubMed PMID: 26478338.
13: Furusawa N, Tsuzukida Y, Yamaguchi H. Decreasing profile of residual sulphaquinoxaline in eggs. Br Poult Sci. 1998 May;39(2):241-4. PubMed PMID: 9649878.
14: Doretto KM, Peruchi LM, Rath S. Sorption and desorption of sulfadimethoxine, sulfaquinoxaline and sulfamethazine antimicrobials in Brazilian soils. Sci Total Environ. 2014 Apr 1;476-477:406-14. doi: 10.1016/j.scitotenv.2014.01.024. Epub 2014 Jan 30. PubMed PMID: 24486496.
15: Sheridan R, Mirabile J, Hafler K. Determination of six illegal antibiotics in chicken jerky dog treats. J Agric Food Chem. 2014 Apr 30;62(17):3690-6. doi: 10.1021/jf405458m. Epub 2014 Jan 29. PubMed PMID: 24437928.
16: Guo Y, Ngom B, Le T, Jin X, Wang L, Shi D, Wang X, Bi D. Utilizing three monoclonal antibodies in the development of an immunochromatographic assay for simultaneous detection of sulfamethazine, sulfadiazine, and sulfaquinoxaline residues in egg and chicken muscle. Anal Chem. 2010 Sep 15;82(18):7550-5. doi: 10.1021/ac101020y. PubMed PMID: 20726505.
17: Liu C, Wang SJ, Zhang Q, Shao YX. Influence of three coccidiostats on the pharmacokinetics of florfenicol in rabbits. Exp Anim. 2015;64(1):73-9. doi: 10.1538/expanim.14-0064. Epub 2014 Oct 16. PubMed PMID: 25319758; PubMed Central PMCID: PMC4329518.
18: Furusawa N, Tsuzukida Y, Kubota M, Yamaguchi H. Transferring profile of dietary sulphaquinoxaline into eggs. Zentralbl Veterinarmed A. 1998 May;45(4):225-8. PubMed PMID: 9697423.
19: Chapman HD. Chemotherapy of caecal coccidiosis: efficacy of toltrazuril, sulphaquinoxaline/pyrimethamine and amprolium/ethopabate, given in drinking water, against field isolates of Eimeria tenella. Res Vet Sci. 1989 May;46(3):419-20. PubMed PMID: 2740635.
20: Preusch PC, Hazelett SE, Lemasters KK. Sulfaquinoxaline inhibition of vitamin K epoxide and quinone reductase. Arch Biochem Biophys. 1989 Feb 15;269(1):18-24. PubMed PMID: 2916837.

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